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Foundational

AP-14145 HCl: A Technical Deep Dive into the Discovery and Synthesis of a Pioneering KCa2 Channel Modulator

For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists This guide provides a comprehensive technical overview of AP-14145 HCl, a pivotal molecule in the exploration of small conductance...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive technical overview of AP-14145 HCl, a pivotal molecule in the exploration of small conductance calcium-activated potassium (KCa2) channels as a therapeutic target for atrial fibrillation (AF). We will delve into the scientific rationale for its discovery, its detailed synthesis, mechanism of action, and the key preclinical findings that have paved the way for next-generation clinical candidates.

The Genesis of an Atrial-Selective Strategy: The Discovery of AP-14145

The development of AP-14145 was born from a pressing need for safer and more effective antiarrhythmic drugs. For decades, the primary challenge in AF pharmacology has been the risk of ventricular proarrhythmia, a dangerous side effect of many existing treatments that non-selectively target ion channels present in both the atria and ventricles. The discovery narrative of AP-14145 is rooted in the strategic identification of an atrial-predominant target: the KCa2 channel.

The Therapeutic Hypothesis: KCa2 Channels as a Key to Atrial-Selective Modulation

Small conductance Ca2+-activated K+ (KCa2 or SK) channels are critical regulators of the late repolarization phase of the atrial action potential. The central hypothesis was that inhibiting these channels would prolong the atrial effective refractory period (AERP)—a key antiarrhythmic mechanism—without significantly affecting the ventricular action potential duration, thereby avoiding dangerous QT interval prolongation.[1][2] This "atrial-selective" approach promised a wider therapeutic window and a more favorable safety profile. AP-14145 was developed as a potent and selective tool to test this hypothesis and validate KCa2 channels as a viable drug target for AF.[3]

The Molecule: Structure and Properties

AP-14145 HCl is chemically defined as N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride. It is a small molecule designed to act as a negative allosteric modulator of KCa2 channels.

PropertyValueSource
Chemical Name N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride
Molecular Formula C18H17F3N4O.HCl
Molecular Weight 398.81 g/mol
Target(s) KCa2.2 (SK2), KCa2.3 (SK3)[3][4][5]
Mechanism Negative Allosteric Modulator[3][4]

Chemical Synthesis of AP-14145

The synthesis of AP-14145, as outlined in patent WO 2013104577 A1, involves a multi-step process centered on the construction of a substituted benzimidazole core.[4] While the specific patent details the precise reagents and conditions, the general chemical logic follows established principles of heterocyclic and medicinal chemistry. A representative synthesis is outlined below, illustrating the key bond-forming strategies.

Retrosynthetic Analysis & Strategy

The structure of AP-14145 can be deconstructed into three primary building blocks:

  • A substituted 1,2-phenylenediamine: This forms the core of the benzimidazole ring system.

  • (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine: The chiral amine moiety crucial for its specific interaction with the target.

  • An acetamide group: Attached to the benzimidazole core.

The synthesis strategy involves the sequential and regioselective construction of the final molecule from these or related precursors.

Representative Synthetic Pathway

The following workflow illustrates a logical and scientifically sound pathway for the synthesis of the AP-14145 core structure.

G cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: Introduction of Chiral Amine cluster_2 Step 3: Functional Group Manipulation A Substituted 1,2-Phenylenediamine C 2-Amino-7-nitrobenzimidazole (Intermediate 1) A->C Cyclization B Cyanogen Bromide or equivalent C1 source B->C E Nucleophilic Aromatic Substitution (SNAr) F 2-((1R)-1-(3-(trifluoromethyl)phenyl)ethylamino) -7-nitrobenzimidazole (Intermediate 2) C->F Coupling D (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine D->F G Reduction of Nitro Group (e.g., H2, Pd/C) F->G H 7-Amino Intermediate (Intermediate 3) G->H I Acetylation (e.g., Acetic Anhydride) H->I J AP-14145 (Free Base) I->J K Salt Formation (HCl) J->K L AP-14145 HCl K->L

Caption: A logical workflow for the synthesis of AP-14145 HCl.

Protocol Steps:

  • Benzimidazole Ring Formation: A substituted 1,2-phenylenediamine (e.g., 3-nitro-1,2-phenylenediamine) is cyclized with a one-carbon electrophile like cyanogen bromide to form the 2-aminobenzimidazole core.

  • C-N Coupling Reaction: The resulting 2-amino-7-nitrobenzimidazole intermediate undergoes a nucleophilic aromatic substitution or a related coupling reaction with the chiral amine, (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine, to install the key side chain at the 2-position.

  • Nitro Group Reduction: The nitro group at the 7-position is reduced to an amine using standard catalytic hydrogenation conditions (e.g., hydrogen gas with a palladium on carbon catalyst).

  • Acetylation: The newly formed 7-amino group is acetylated using an acetylating agent such as acetic anhydride or acetyl chloride to form the final acetamide moiety.

  • Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the stable and water-soluble hydrochloride salt, AP-14145 HCl.

This strategic synthesis ensures the correct stereochemistry is maintained from the chiral starting material and allows for the precise placement of the required functional groups on the benzimidazole scaffold.

Mechanism of Action: Allosteric Modulation of KCa2 Channels

AP-14145 exerts its effect not by blocking the channel pore directly, but by altering the channel's sensitivity to its primary activator, intracellular calcium (Ca2+).

Negative Allosteric Modulation

AP-14145 is a negative allosteric modulator of KCa2.2 and KCa2.3 channels, inhibiting both subtypes with equal potency (IC50 ≈ 1.1 µM).[3][4] Inside-out patch-clamp experiments have demonstrated that in the presence of 10 µM AP-14145, the calcium concentration required to achieve half-maximal activation (EC50) of the KCa2.3 channel increases significantly, shifting from approximately 0.36 µM to 1.2 µM.[3][4] This right-shifting of the calcium-activation curve means that at physiological intracellular calcium levels, the channels are less likely to open, thereby reducing potassium efflux and prolonging the action potential duration.

Molecular Determinants of Binding

Site-directed mutagenesis studies have been crucial in elucidating the binding site of AP-14145. These studies identified two key amino acid residues within the channel's inner pore, Serine 508 (S508) and Alanine 533 (A533) in the rKCa2.3 channel, as being critical for the inhibitory effect of the compound.[3][4][5] This provides a molecular-level understanding of the drug-target interaction and a basis for the rational design of next-generation inhibitors.

G cluster_0 Cellular Environment cluster_1 Electrophysiological Effect Ca Intracellular Ca2+ Channel KCa2 Channel Pore Ca2+ Binding Domain (Calmodulin) AP-14145 Binding Site (S508/A533) Ca->Channel:f2 Activates AP14145 AP-14145 AP14145->Channel:f3 Binds & Modulates Result Reduced K+ Efflux | Prolonged Atrial Action Potential | Increased Effective Refractory Period (AERP) Channel:f1->Result Leads to

Caption: Mechanism of AP-14145 as a negative allosteric modulator.

Preclinical Pharmacology & Key Experimental Data

Extensive preclinical studies in various animal models have validated the therapeutic hypothesis behind KCa2 channel inhibition and demonstrated the efficacy and atrial-selective profile of AP-14145.

In Vitro and Ex Vivo Efficacy

AP-14145 demonstrates a concentration-dependent prolongation of the AERP in isolated hearts with minimal impact on ventricular repolarization.[5] This functional atrial selectivity is a cornerstone of its favorable preclinical profile.

ParameterSpecies/ModelEffect of AP-14145Source
KCa2.2 / KCa2.3 Inhibition (IC50) Heterologous Expression~1.1 µM[3][4]
Ca2+ Sensitivity (EC50 Shift) KCa2.3 Channels~3-fold increase[3]
Atrial ERP (AERP) Isolated Guinea Pig HeartsConcentration-dependent increase[6]
Ventricular Repolarization (QTc) Isolated Guinea Pig HeartsMinor effect compared to AERP[6]
In Vivo Antiarrhythmic Activity

In vivo studies have confirmed the antiarrhythmic potential of AP-14145. It effectively prolongs AERP in rats and has shown efficacy in terminating established AF in large animal models, including in cases where other antiarrhythmic agents have failed.

  • Rat Model: Intravenous bolus injections of 2.5 and 5 mg/kg significantly increased the AERP.[5]

  • Porcine Model: In a model of obstructive respiratory events, a 5 mg/kg loading dose followed by a 5 mg/kg infusion prevented AERP shortening and reduced AF susceptibility without impairing ventricular electrophysiology.[7]

  • Porcine Model (Vernakalant-Resistant AF): AP-14145 successfully reverted vernakalant-resistant AF to sinus rhythm in all tested animals.[8]

  • Goat Model (Persistent AF): Infusion of AP-14145 at 20 mg/kg/h successfully terminated persistent AF in 83% of the animals.[6]

Safety and Tolerability Profile

A key aspect of the AP-14145 discovery program was to ensure a lack of central nervous system (CNS) side effects, a known liability for some KCa2 channel modulators. In a beam walk test in mice, AP-14145 at a dose of 10 mg/kg did not trigger any apparent CNS-related adverse effects.[3][4]

From Preclinical Proof-of-Concept to Clinical Development

The robust preclinical data package for AP-14145 provided critical validation for KCa2 channel inhibition as a therapeutic strategy. This foundational work de-risked the target and paved the way for the clinical development of next-generation compounds by Acesion Pharma.

The first-in-class SK inhibitor to enter clinical trials was AP30663 . A Phase 2 trial of intravenous AP30663 demonstrated, for the first time in humans, that SK channel inhibition results in robust cardioversion of AF to normal sinus rhythm.[8][9] The trial met its primary endpoint, with over 50% of patients in the high-dose group converting to sinus rhythm compared to zero in the placebo group.[9]

This successful clinical proof-of-concept, built upon the preclinical foundation laid by AP-14145, has validated the entire therapeutic class and is now fueling the development of oral, second-generation inhibitors like AP31969 for the chronic management of AF.[10][11]

Key Experimental Protocols

The following are summarized, step-by-step methodologies for key experiments used in the characterization of AP-14145.

Protocol: In Vivo Atrial Effective Refractory Period (AERP) Measurement in Anesthetized Rats
  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Insert an octapolar electrophysiology catheter via the jugular vein and position it in the right atrium.

  • Pacing Protocol: Pace the atrium using a standard S1-S2 protocol. Deliver a train of S1 stimuli at a fixed cycle length, followed by a premature S2 stimulus.

  • AERP Determination: Progressively decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a captured atrial response. The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

  • Drug Administration: Administer AP-14145 via intravenous bolus injection (e.g., 2.5 mg/kg and 5 mg/kg). The vehicle typically consists of 50% Polyethylene Glycol (PEG) 400 and 50% sterile saline.[4]

  • Data Acquisition: Measure AERP at baseline and at specified time points following drug administration to determine the magnitude and duration of the pharmacological effect.

Protocol: Whole-Cell Patch-Clamp for KCa2 Channel Inhibition
  • Cell Culture: Use a stable cell line (e.g., HEK293) heterologously expressing the human KCa2 channel subtype of interest (hKCa2.2 or hKCa2.3).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at room temperature. Use a pipette solution containing a known free Ca2+ concentration (e.g., 400 nM) to activate the channels.

  • Voltage Protocol: Hold cells at a negative potential (e.g., -80 mV) and elicit currents using voltage ramps or steps to a positive potential (e.g., +60 mV).

  • Compound Application: Prepare stock solutions of AP-14145 in DMSO.[4] On the day of the experiment, dilute to final concentrations in the external solution and perfuse over the cell.

  • Data Analysis: Measure the current amplitude before and after application of various concentrations of AP-14145. Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

G cluster_0 Preclinical Development cluster_1 Clinical Translation A Target Identification (KCa2 Channels) B Lead Discovery (AP-14145) A->B C In Vitro / In Vivo Proof of Concept B->C D 1st Gen Clinical Candidate (AP30663) C->D Optimized for Clinical Use E Phase 1 & 2 Trials (Human PoC) D->E F 2nd Gen Oral Candidate (AP31969) E->F De-risks G Chronic AF Treatment (Future Development) F->G

Caption: Development pipeline from AP-14145 to clinical candidates.

Conclusion and Future Outlook

AP-14145 HCl stands as a landmark compound in modern antiarrhythmic drug discovery. While not advanced into human trials itself, its comprehensive preclinical characterization provided the essential validation for KCa2 channel inhibition as a promising, atrial-selective therapeutic strategy. The knowledge gained from AP-14145 directly enabled the development of clinical candidates like AP30663, which has successfully demonstrated proof-of-concept in patients with AF. The legacy of AP-14145 continues to influence the field, forming the scientific bedrock for the ongoing development of safer, more effective oral therapies for the millions of patients affected by atrial fibrillation.

References

  • Acesion Pharma. (n.d.). Pipeline. Retrieved February 27, 2026, from [Link]

  • Acesion Pharma. (2023, March 14). Acesion Pharma announces positive phase 2 data from Atrial Fibrillation clinical trial - primary endpoint achieved. PR Newswire. Retrieved from [Link]

  • Diness, J. G., Sørensen, U. S., Nissen, J. D., Al-Shahib, B., Ljungstrom, T., Gadsboll, A., ... & Grunnet, M. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 10, 694. [Link]

  • Diness, J. G., Skibsbye, L., Simó-Vicens, R., Santos, J. M., Lund, M., Christ, T., ... & Jespersen, T. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408. [Link]

  • Holst, A. G., Tfelt-Hansen, J., Johannessen, L., Ljungström, T., Gadsbøll, A. Ø., Heeschen, V., ... & Diness, J. G. (2023). Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial. Nature Medicine, 29(12), 3195–3202. [Link]

  • Hale, C. (2023, March 14). Acesion hits primary endpoint in midphase afib trial. Fierce Biotech. Retrieved from [Link]

  • Diness, J. G., Sørensen, U. S., Nissen, J. D., Al-Shahib, B., Ljungstrom, T., Gadsboll, A., ... & Grunnet, M. (2017). Termination of Vernakalant-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca2+-Activated K+ Channels in Pigs. Circulation: Arrhythmia and Electrophysiology, 10(10), e005432. [Link]

  • Linz, B., Hesselkilde, E. M., Skarsfeldt, M. A., Hertel, J. N., Sattler, S. M., Yan, Y., ... & Jespersen, T. (2023). Pharmacological inhibition of SK-channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events. Journal of Cardiovascular Electrophysiology, 34(1), 126–134. [Link]

  • Gatta, G., Sobota, V., Citerni, C., Diness, J. G., Sørensen, U. S., Jespersen, T., ... & van Hunnik, A. (2021). Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction. Europace, 23(11), 1847–1859. [Link]

  • Heeschen, V., Belhage, B., Ljungström, T., Gadsbøll, A. Ø., Diness, J. G., Holst, A. G., ... & Tfelt-Hansen, J. (2020). First Clinical Study with AP30663 - a KCa2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation. Clinical and Translational Science, 13(6), 1336–1344. [Link]

  • Heijman, J., & Dobrev, D. (2017). Inhibition of Small-Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation?. Circulation: Arrhythmia and Electrophysiology, 10(10), e005779. [Link]

  • Diness, J. G., Kirchhoff, S., Simó-Vicens, R., Santos, J. M., Lund, M., Christ, T., ... & Grunnet, M. (2020). Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man. Frontiers in Pharmacology, 11, 622. [Link]

  • Patsnap. (2025, December 8). Acesion Pharma ApS - Drug pipelines, Patents, Clinical trials. Patsnap Synapse. Retrieved from [Link]

  • Simó-Vicens, R., Diness, J. G., Skibsbye, L., Bentzen, B. H., Grunnet, M., & Jespersen, T. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408.

Sources

Exploratory

AP-14145 HCl CAS number 1446770-54-2

An In-Depth Technical Guide to AP-14145 HCl (CAS: 1446770-54-2): A Novel Atrial-Selective KCa2 Channel Modulator Executive Summary AP-14145 HCl is a potent, small-molecule negative allosteric modulator of the small condu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to AP-14145 HCl (CAS: 1446770-54-2): A Novel Atrial-Selective KCa2 Channel Modulator

Executive Summary

AP-14145 HCl is a potent, small-molecule negative allosteric modulator of the small conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes with equipotent affinity. Its primary mechanism involves decreasing the calcium sensitivity of these channels, which play a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria. Preclinical research has demonstrated that AP-14145 HCl effectively and selectively prolongs the atrial effective refractory period (AERP) without significantly impacting ventricular repolarization. This atrial-selective profile represents a significant advancement over many existing antiarrhythmic agents that carry a risk of life-threatening ventricular proarrhythmias. This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological profile, and key experimental protocols for its investigation.

Introduction: The Therapeutic Challenge of Atrial Fibrillation and the Role of KCa2 Channels

Atrial fibrillation (AF) remains the most common sustained cardiac arrhythmia, imposing a significant burden on healthcare systems worldwide. A primary goal of AF rhythm control therapy is to terminate and prevent arrhythmia recurrence by prolonging the atrial action potential duration and, consequently, the effective refractory period. However, many antiarrhythmic drugs, particularly those that block the hERG (human Ether-à-go-go-Related Gene) potassium channel, are limited by their potential to also prolong the ventricular action potential. This non-selective action can lead to a dangerous prolongation of the QT interval on the electrocardiogram, increasing the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.

This challenge has spurred the search for atrial-selective therapeutic targets. The KCa2 channels have emerged as a highly promising candidate.[1][2] These channels are activated by intracellular calcium and contribute to the repolarization of the atrial action potential. Their functional expression is more pronounced in the atria compared to the ventricles, providing a biological basis for atrial-selective drug action.[3] Inhibition of the KCa2-mediated current (IKCa) has been shown to prolong AERP with minimal effect on ventricular repolarization, making it an attractive strategy for developing safer and more effective AF therapies.[3] AP-14145 is a novel compound developed to exploit this therapeutic window.[1][2]

AP-14145 HCl: A Novel KCa2 Negative Allosteric Modulator

Chemical Identity

AP-14145 HCl is the hydrochloride salt of the active free base (AP-14145). The hydrochloride form often provides improved solubility and stability for research and development purposes.

PropertyValue
IUPAC Name N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride[4]
CAS Number 2387505-59-9 (HCl Salt)[4][5]; 1446770-54-2 (Free Base)[4]
Molecular Formula C₁₈H₁₈ClF₃N₄O[4]
Molecular Weight 398.81 g/mol [4][5]
Appearance White to off-white solid[6]
Physicochemical Properties

Proper handling and formulation are critical for reproducible experimental outcomes. The solubility of AP-14145 HCl allows for versatile preparation of stock solutions for both in vitro and in vivo applications.

PropertyValueSource
Solubility DMSO: ≥ 100 mM (39.88 mg/mL) Ethanol: ≥ 100 mM (39.88 mg/mL)[5]
Storage Store at -20°C[5]

Mechanism of Action: Allosteric Modulation of KCa2 Channels

AP-14145 does not function as a direct pore blocker. Instead, it acts as a negative allosteric modulator, binding to a site on the KCa2 channel distinct from the calcium-binding site. This allosteric interaction reduces the channel's sensitivity to intracellular calcium, thereby inhibiting its activation.[1][2]

The functional consequence of this modulation was demonstrated in inside-out patch-clamp experiments. In the presence of 10 µM AP-14145, the concentration of Ca²⁺ required to elicit a half-maximal activation (EC₅₀) of the KCa2.3 channel increased approximately three-fold, shifting from 0.36 µM to 1.2 µM.[1][2] This shift effectively means that at a given physiological intracellular calcium concentration, fewer KCa2 channels will open, leading to a reduction in the repolarizing potassium current.

cluster_0 Normal KCa2 Channel Activation cluster_1 Inhibition by AP-14145 Ca Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca->Calmodulin binds KCa2 KCa2 Channel (Closed) Calmodulin->KCa2 activates KCa2_Open KCa2 Channel (Open) KCa2->KCa2_Open conformational change K_efflux K⁺ Efflux (Repolarization) KCa2_Open->K_efflux AP14145 AP-14145 KCa2_mod KCa2 Channel (Modulated) AP14145->KCa2_mod binds allosterically Reduced_Activation Reduced Activation (Lower Ca²⁺ Sensitivity) KCa2_mod->Reduced_Activation results in

Caption: Mechanism of AP-14145 action on KCa2 channels.

Molecular Determinants of Binding

The efficacy of AP-14145 is critically dependent on specific amino acid residues located within the inner pore of the KCa2 channel. Through site-directed mutagenesis studies, two residues in the rat KCa2.3 channel, Serine 508 (S508) and Alanine 533 (A533) , were identified as essential for the compound's inhibitory effect.[1][2] This finding provides a molecular basis for its action and suggests that AP-14145 stabilizes a closed or non-conductive state of the channel by interacting with this specific region.

Pharmacological Profile: Efficacy and Selectivity

In Vitro Potency & Selectivity

The defining characteristic of a valuable pharmacological tool and a promising drug candidate is its selectivity. AP-14145 demonstrates high potency for its intended targets with significantly lower activity at other cardiac ion channels, particularly hERG (KV11.1), which is a critical determinant of cardiac safety.

Target ChannelParameterValue (µM)Implication
hKCa2.2 (SK2) IC₅₀1.1[1][6]Potent inhibition of target
hKCa2.3 (SK3) IC₅₀1.1[1][6]Potent inhibition of target
hKCa2.1 (SK1)% Inhibition~90% at 10 µM[6]High activity
hKCa3.1 (IK1)% InhibitionNo effect[6]Subtype selective
hKCa1.1 (BK)% Inhibition~50% at 10 µM[6]Moderate off-target activity
hERG (KV11.1) IC₅₀71.8[6]Low risk of ventricular proarrhythmia
Kir3.1/Kir3.4 (IKACh)IC₅₀9.3[6]Moderate off-target activity
KV1.5, KV7.1, etc.% InhibitionNo significant effect at 30 µM[6]High selectivity over other K⁺ channels
NaV1.5, CaV1.2% InhibitionNo significant effect[6]High selectivity over Na⁺ and Ca²⁺ channels

Causality Insight: The ~65-fold selectivity for KCa2.2/2.3 over hERG is paramount. Inhibition of the hERG channel is the primary mechanism by which many drugs induce QT prolongation and Torsades de Pointes. By largely avoiding this channel, AP-14145 is predicted to have a significantly wider cardiac safety margin.

Atrial Selectivity and Preclinical Efficacy

The therapeutic potential of AP-14145 has been validated in multiple preclinical models, consistently demonstrating its ability to selectively modulate atrial electrophysiology.

  • In Rats: Intravenous bolus injections of AP-14145 (2.5 and 5 mg/kg) produced a significant, concentration-dependent prolongation of the AERP.[1][6]

  • In Guinea Pig Hearts: In both isolated Langendorff-perfused hearts and in vivo models, AP-14145 increased AERP without prolonging the heart-rate corrected QT interval (QTcB).[3] This stands in stark contrast to the IKr inhibitor dofetilide, which primarily prolonged the QTcB.[3]

  • In Porcine Models: In a model of atrial fibrillation, AP-14145 demonstrated antiarrhythmic effects.[6] Furthermore, in a porcine model simulating obstructive sleep apnea—a major AF risk factor—AP-14145 prevented the arrhythmia-promoting shortening of AERP and reduced AF susceptibility without negatively impacting ventricular electrophysiology.[7]

cluster_workflow In Vivo AERP Measurement Workflow cluster_treatment Pharmacological Intervention Animal Anesthetized Animal (e.g., Rat, Pig) Catheter Place Atrial Pacing & Recording Catheter Animal->Catheter Pacing Deliver S1-S2 Pacing Protocol Catheter->Pacing ECG Record Intracardiac Electrocardiogram (ECG) Pacing->ECG Measure Determine Longest S1-S2 Interval Failing to Capture ECG->Measure AERP_Value AERP (ms) Measure->AERP_Value Baseline Measure Baseline AERP Drug Administer AP-14145 (e.g., IV Bolus) Baseline->Drug Post_Drug Remeasure AERP at Time Points Drug->Post_Drug Post_Drug->AERP_Value Compare to Baseline

Caption: Workflow for assessing AP-14145 effect on AERP in vivo.

Preclinical Safety and Tolerability

Beyond cardiac safety, central nervous system (CNS) effects are a potential concern for ion channel modulators. A beam walk test in mice was used to assess acute effects on motor coordination. While another KCa2 negative modulator, NS8593, caused severe convulsions at 10 mg/kg, mice treated with the same dose of AP-14145 showed no apparent CNS effects or impaired motor function.[1] This suggests a favorable CNS safety profile, which is a critical attribute for drug development. As with any hydrochloride salt, concentrated solutions may be irritating, and appropriate laboratory safety precautions should be followed.[8]

Experimental Protocols and Methodologies

The following protocols are provided as a validated starting point for researchers. They are based on methodologies described in the primary literature.[1][3]

Protocol 1: In Vitro Characterization using Whole-Cell Patch-Clamp

Objective: To determine the IC₅₀ of AP-14145 on heterologously expressed hKCa2.3 channels.

  • Cell Culture: Culture HEK293 cells stably expressing the hKCa2.3 channel using standard mammalian cell culture techniques.

  • Electrophysiology Setup: Use a standard whole-cell patch-clamp rig. The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4. The internal (pipette) solution should contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a precisely calculated amount of CaCl₂ to achieve a free [Ca²⁺] of ~400 nM, pH 7.2.

  • Recording:

    • Establish a stable whole-cell recording.

    • Hold the cell at -80 mV. Elicit KCa2 currents using a voltage ramp protocol (e.g., from -100 mV to +60 mV over 200 ms).

    • Establish a stable baseline current in the vehicle (e.g., 0.1% DMSO).

  • Drug Application:

    • Prepare a series of dilutions of AP-14145 HCl in the external solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Perfuse the cell with each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the current amplitude at a specific positive potential (e.g., +40 mV) for each concentration.

    • Normalize the current at each concentration to the baseline (vehicle) current.

    • Plot the normalized current as a function of the AP-14145 concentration and fit the data to a Hill equation to determine the IC₅₀.

Protocol 2: In Vivo Assessment of Atrial Refractoriness (Rat Model)

Objective: To measure the effect of AP-14145 on AERP in vivo.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (e.g., with isoflurane). Place the animal on a heating pad to maintain body temperature at 37°C.

  • Catheterization:

    • Place an IV catheter in the femoral or jugular vein for drug administration.

    • Advance an octapolar electrophysiology catheter via the jugular vein into the right atrium for pacing and recording.

  • Baseline AERP Measurement:

    • Pace the atrium with a train of 8 stimuli (S1) at a fixed cycle length.

    • Deliver a premature stimulus (S2) after the S1 train.

    • Start with a long S1-S2 interval and progressively decrease the S2 coupling interval until it fails to elicit an atrial depolarization. The AERP is defined as the longest S1-S2 interval that fails to capture.

    • Record several baseline AERP measurements to ensure stability.

  • Drug Administration: Administer a bolus injection of AP-14145 HCl (e.g., 2.5 mg/kg) via the IV catheter.

  • Post-Dose Measurement: Repeat the AERP measurement protocol at regular intervals (e.g., 2, 5, 10, 15, and 20 minutes) post-injection to determine the time course and magnitude of the effect.

  • Data Analysis: Express the post-dose AERP values as an absolute change or percentage change from the baseline measurement. Compare to a time-matched vehicle control group to account for time-dependent changes.

Protocol 3: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of AP-14145 HCl for experimental use.

  • Materials: AP-14145 HCl powder (MW: 398.81), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare a 10 mM stock solution, weigh 3.99 mg of AP-14145 HCl.

    • Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight (g/mol)

    • Mass (mg) = 10 mmol/L * 0.001 L * 398.81 g/mol = 3.99 mg

  • Procedure:

    • Accurately weigh 3.99 mg of the powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. For final experimental use, dilute this stock solution into the appropriate aqueous buffer or saline. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

Conclusion and Future Directions

AP-14145 HCl has been established as a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its defining feature is its functional atrial selectivity, enabling the prolongation of atrial repolarization with minimal impact on ventricular electrophysiology in preclinical models. This profile, combined with a favorable CNS safety profile, makes it a highly valuable research tool for investigating the role of KCa2 channels in cardiac physiology and pathophysiology. It also represents a promising lead compound for the development of a new class of safer antiarrhythmic drugs for the treatment of atrial fibrillation.

Future research should focus on long-term efficacy and safety studies, investigation in more complex and chronic models of atrial fibrillation, and exploration of its potential in specific AF patient populations, such as those with comorbidities like heart failure or obstructive sleep apnea.

References

  • Simó-Vicens, R., Diness, J. G., Bentzen, B. H., & Grunnet, M. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408. [Link]

  • Kirchhoff, J. E., Skarsfeldt, M. A., Muthukumarasamy, K. M., Simó-Vicens, R., Bomholtz, S. H., Abildgaard, L., Jespersen, T., Sørensen, U. S., Grunnet, M., Bentzen, B. H., & Diness, J. G. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 10, 649. [Link]

  • Linz, B., Hesselkilde, E. M., Skarsfeldt, M. A., Hertel, J. N., Sattler, S. M., Yan, Y., Tfelt-Hansen, J., Diness, J. G., Bentzen, B. H., Linz, D., & Jespersen, T. (2021). Pharmacological inhibition of SK-channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events. Journal of the American Heart Association, 10(17), e021132. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Exposure-Response Functions for Rocket-Emission Toxicants: ACUTE TOXICITY OF HYDROGEN CHLORIDE. Retrieved February 27, 2026, from [Link]

Sources

Foundational

AP-14145 HCl molecular structure and properties

Small Conductance KCa2 Channel Negative Allosteric Modulator[1][2] Executive Summary AP-14145 HCl is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of small conductance calcium-activated...

Author: BenchChem Technical Support Team. Date: March 2026

Small Conductance KCa2 Channel Negative Allosteric Modulator[1][2]

Executive Summary

AP-14145 HCl is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of small conductance calcium-activated potassium channels (KCa2/SK channels). Unlike pore-blocking anti-arrhythmics that carry ventricular pro-arrhythmic risks, AP-14145 exhibits atrial selectivity . It functions by decreasing the calcium sensitivity of KCa2.2 (SK2) and KCa2.3 (SK3) subtypes, effectively prolonging the Atrial Effective Refractory Period (AERP) without altering ventricular repolarization. This compound represents a critical chemical probe for investigating atrial fibrillation (AF) mechanisms and validating KCa2 channels as therapeutic targets.

Chemical Constitution & Properties

AP-14145 HCl is the hydrochloride salt of a benzimidazole derivative.[1][2] Its structural rigidity, conferred by the benzimidazole core, allows for specific interaction with the inner pore vestibule of the KCa2 channel.

Table 1: Physicochemical Identity
PropertySpecification
Compound Name AP-14145 Hydrochloride
IUPAC Name N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride
CAS Number 2387505-59-9 (HCl salt)
Molecular Formula C₁₈H₁₇F₃N₄O[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 398.81 g/mol
Solubility (DMSO) ~40 mg/mL (100 mM)
Solubility (Ethanol) ~40 mg/mL (100 mM)
Appearance Solid powder (White to off-white)
Chirality R-enantiomer (active form)

SMILES Code: C(F)F)=CC=C1)NC2=NC3=CC=CC(NC(C)=O)=C3N2.Cl

Mechanistic Profiling & Pharmacology
3.1 Target Specificity

AP-14145 is equipotent against KCa2.2 (SK2) and KCa2.3 (SK3) isoforms with an IC₅₀ of ~1.1 µM .[4][8][9] Notably, it displays high selectivity over the intermediate conductance channel KCa3.1 (IK1) and voltage-gated potassium channels (e.g., hERG, Kv1.5, Kv4.3), which is crucial for avoiding ventricular side effects.

3.2 Mechanism of Action (MOA)

Unlike pore blockers (e.g., apamin) that physically occlude the ion path, AP-14145 acts as a Negative Allosteric Modulator .

  • Binding Site: It binds to the intracellular inner pore vestibule. Mutagenesis studies identify residues Ser508 and Ala533 (in KCa2.3 numbering) as critical for binding.

  • Kinetic Effect: It does not simply reduce maximal current; rather, it shifts the calcium activation curve to the right .

    • Result: The channel requires significantly higher intracellular [Ca²⁺] to open.

    • Quantification: In the presence of 10 µM AP-14145, the EC₅₀ for Ca²⁺ on KCa2.3 increases approximately 3-fold (from ~0.36 µM to ~1.2 µM).[8][9]

3.3 Signaling Pathway Visualization

The following diagram illustrates the allosteric inhibition mechanism where AP-14145 desensitizes the channel to Calcium-Calmodulin (CaM) activation.

MOA cluster_inhibition Allosteric Modulation Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds KCa_Closed KCa2 Channel (Closed State) CaM->KCa_Closed Ca-CaM Gating KCa_Open KCa2 Channel (Open State) KCa_Closed->KCa_Open Activation (Low EC50) K_Efflux K+ Efflux (Repolarization) KCa_Open->K_Efflux Hyperpolarization AP14145 AP-14145 HCl (NAM) AP14145->KCa_Closed Binds Inner Pore (S508/A533) AP14145->KCa_Closed Increases Ca2+ EC50 (Desensitization)

Figure 1: Mechanism of Action. AP-14145 binds the inner pore, reducing Ca²⁺ sensitivity and preventing K⁺ efflux.

Experimental Frameworks
4.1 Handling & Stock Preparation

Critical: AP-14145 HCl is hygroscopic.

  • Storage: Store powder at -20°C in a desiccator.

  • Stock Solution (10 mM):

    • Weigh 3.99 mg of AP-14145 HCl.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Aliquot into light-protective tubes (20-50 µL) to avoid freeze-thaw cycles.

  • Working Solution: Dilute stock into physiological saline or culture media immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent artifacts.

4.2 Protocol: Whole-Cell Patch Clamp (HEK293 Cells)

This protocol validates the IC₅₀ and mode of action.

Reagents:

  • Pipette Solution (Intracellular): 140 mM KCl, 10 mM HEPES, 1 mM MgCl₂, EGTA/CaCl₂ ratio adjusted to yield 400-500 nM free Ca²⁺ (Critical for baseline activation).

  • Bath Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

Steps:

  • Cell Prep: Transfect HEK293 cells with hKCa2.2 or hKCa2.3 plasmids 24-48 hours prior.

  • Giga-seal: Establish a GΩ seal and break-in to whole-cell configuration.

  • Baseline: Record K⁺ current voltage ramps (-80 mV to +80 mV) until stable (run-down is common in KCa channels; ensure plateau).

  • Perfusion: Perfuse AP-14145 (0.1, 0.3, 1.0, 3.0, 10 µM) sequentially.

  • Washout: Perfuse drug-free buffer. Note that AP-14145 washout is relatively slow due to lipophilicity.

  • Analysis: Plot normalized current vs. log[concentration] to derive IC₅₀.

4.3 Protocol: In Vivo Atrial Refractoriness (Rat Model)

This protocol assesses the therapeutic potential for Atrial Fibrillation.[9]

Steps:

  • Anesthesia: Anesthetize rats (e.g., pentobarbital).

  • Instrumentation: Insert a catheter into the jugular vein for drug administration. Perform a thoracotomy to expose the right atrium.

  • Pacing: Place electrodes on the right atrium.

  • AERP Measurement: Deliver a drive train (S1) of 10 stimuli followed by a premature extra-stimulus (S2). Decrease S1-S2 interval until capture is lost (the AERP).

  • Dosing: Administer AP-14145 (IV bolus, e.g., 2.5 or 5 mg/kg).

  • Readout: Measure AERP at 5, 10, and 30 minutes post-injection.

    • Expected Result: A dose-dependent prolongation of AERP without significant changes to the QT interval (ventricular safety).

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy (Rat) Start Experimental Design Transfection HEK293 Transfection (hKCa2.3) Start->Transfection Surgery Jugular Catheterization & Thoracotomy Start->Surgery PatchClamp Whole-Cell Patch Clamp (Intracellular Ca2+ = 500nM) Transfection->PatchClamp DoseResponse Apply AP-14145 (0.1 - 10 µM) PatchClamp->DoseResponse IC50_Calc Calculate IC50 (Target: ~1.1 µM) DoseResponse->IC50_Calc Result Validation Complete IC50_Calc->Result Shifted Ca2+ Curve Baseline Measure Baseline AERP (S1-S2 Protocol) Surgery->Baseline Injection IV Bolus AP-14145 (2.5 - 5 mg/kg) Baseline->Injection Monitoring Monitor AERP & ECG (0-30 mins) Injection->Monitoring Monitoring->Result Prolonged AERP Stable QT

Figure 2: Validation Workflow. Parallel in vitro and in vivo assessment strategies.

References
  • Diness, J. G., et al. (2017). "A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels." British Journal of Pharmacology, 174(23), 4396–4408.

  • Simó-Vicens, R., et al. (2017). "The KCa2 channel inhibitor AP14145, but not dofetilide or ondansetron, provides functional atrial selectivity in guinea pig hearts." Frontiers in Pharmacology, 8, 835.

  • Tocris Bioscience. "AP 14145 hydrochloride Technical Data." Tocris Product Guide.

Sources

Exploratory

AP-14145 HCl selectivity for KCa2 channels

An In-Depth Technical Guide to the Selectivity of AP-14145 HCl for KCa2 Channels Introduction Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of cellular excitability, translat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Selectivity of AP-14145 HCl for KCa2 Channels

Introduction

Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of cellular excitability, translating intracellular calcium signals into membrane hyperpolarization.[1][2] These channels are expressed in various tissues, including the central nervous system and the heart.[3][4] In the cardiac atria, KCa2 channels play a significant role in the repolarization phase of the action potential.[5][6] Consequently, they have emerged as a promising therapeutic target for atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[7][8] The development of atrial-selective drugs that can prolong the atrial effective refractory period (AERP) without affecting ventricular repolarization is a key goal in antiarrhythmic therapy to avoid the risk of life-threatening ventricular arrhythmias.[9][10]

AP-14145 HCl is a novel compound identified as a potent modulator of KCa2 channels.[7][11] This guide provides a comprehensive technical overview of its selectivity profile, mechanism of action, and the experimental methodologies used to characterize its interaction with KCa2 channels and other key cardiac ion channels.

Part 1: Pharmacological Profile of AP-14145 HCl

Mechanism of Action: Negative Allosteric Modulation

AP-14145 HCl functions as a negative allosteric modulator (NAM) of KCa2 channels.[11] Unlike direct pore blockers, allosteric modulators bind to a site on the channel distinct from the ion conduction pathway. This binding event induces a conformational change that alters the channel's gating properties.

For AP-14145, this modulation manifests as a decrease in the channel's sensitivity to intracellular calcium (Ca2+).[7][12] Specifically, at a concentration of 10 µM, AP-14145 increases the Ca2+ concentration required for half-maximal activation (EC50) of KCa2.3 channels by approximately three-fold, from 0.36 µM to 1.2 µM.[7][11][12] This reduction in calcium sensitivity means that at a given level of intracellular Ca2+, the channel is less likely to open, resulting in a net inhibitory effect on the potassium current.

Site-directed mutagenesis studies have identified two key amino acid residues, S508 and A533, within the KCa2 channel protein that are critical for the inhibitory action of AP-14145.[7][11][12] This molecular-level insight reinforces the specific nature of the drug-channel interaction and provides a foundation for the rational design of future KCa2 modulators.

cluster_0 Basal State (Physiological Ca²⁺) cluster_1 Modulated State (AP-14145 Present) Ca Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca->CaM Binds KCa2 KCa2 Channel (High Ca²⁺ Sensitivity) CaM->KCa2 Activates K_efflux_high K⁺ Efflux (Repolarization) KCa2->K_efflux_high Allows AP14145 AP-14145 KCa2_mod KCa2 Channel (Reduced Ca²⁺ Sensitivity) AP14145->KCa2_mod Binds allosterically Ca_mod Intracellular Ca²⁺ CaM_mod Calmodulin (CaM) Ca_mod->CaM_mod Binds CaM_mod->KCa2_mod Weakened Activation K_efflux_low Reduced K⁺ Efflux (Prolonged Repolarization) KCa2_mod->K_efflux_low Reduces

Figure 1: Mechanism of AP-14145 as a negative allosteric modulator of KCa2 channels.

Potency and Selectivity for KCa Channel Subtypes

The selectivity of a compound across different channel subtypes is a cornerstone of its therapeutic potential. AP-14145 demonstrates equipotent inhibition of the two major atrial KCa2 subtypes, KCa2.2 and KCa2.3, with a half-maximal inhibitory concentration (IC50) of 1.1 µM for both.[7][11][12] Its activity against other KCa channel family members reveals a clear selectivity profile.

Channel SubtypeCommon NameAP-14145 ActivityCitation
KCa2.2 (SK2) Small-ConductanceIC50 = 1.1 µM[7][11][12]
KCa2.3 (SK3) Small-ConductanceIC50 = 1.1 µM[7][11][12]
KCa2.1 (SK1) Small-Conductance~90% inhibition at 10 µM[12]
KCa1.1 (BK) Big-Conductance~50% inhibition at 10 µM[12]
KCa3.1 (IK) Intermediate-ConductanceNo effect at 10 µM[12]

Table 1: Selectivity profile of AP-14145 HCl across KCa channel subtypes.

The potent activity against KCa2.2 and KCa2.3, combined with significantly lower activity against KCa1.1 and no effect on KCa3.1, underscores its targeted action within the KCa2 subfamily.

Part 2: Off-Target Selectivity and Cardiac Safety Profile

Screening Against Key Cardiac Ion Channels

To ensure cardiac safety, it is imperative to evaluate a compound's effect on other ion channels that govern the cardiac action potential. Off-target inhibition, particularly of the hERG (KV11.1) channel, can lead to a prolongation of the ventricular QT interval, a known risk factor for developing Torsades de Pointes. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative highlights the need to screen against an expanded panel of cardiac ion channels for a more accurate prediction of proarrhythmic risk.[13][14]

AP-14145 has been profiled against a panel of critical cardiac ion channels, demonstrating a favorable selectivity window.[12]

Ion Channel TargetCurrentAP-14145 IC50Selectivity Window (vs. KCa2.2/2.3)Citation
KCa2.2 / KCa2.3 IKCa1.1 µM -[11][12]
Kir3.1/Kir3.4 IKACh9.3 µM~8.5x[12]
hERG (KV11.1) IKr71.8 µM~65x[12]
KV1.5 IKur> 30 µM> 27x[12]
KV7.1/KCNE1 IKs> 30 µM> 27x[12]
KV4.3/KChiP2 Ito> 30 µM> 27x[12]
Kir2.1 IK1> 30 µM> 27x[12]
NaV1.5 INa> 15 µM> 13x[12]
CaV1.2 ICaL> 10 µM> 9x[12]

Table 2: Cardiac ion channel selectivity profile of AP-14145 HCl.

The ~65-fold selectivity margin against the hERG channel is particularly noteworthy and suggests a low propensity for causing adverse ventricular effects.

Functional Atrial Selectivity

The true measure of a compound's utility lies in its functional effects in a physiological system. Due to the higher expression of KCa2 channels in the atria compared to the ventricles, inhibiting these channels is hypothesized to selectively prolong atrial repolarization.[4][5]

Studies in isolated guinea pig hearts and in vivo guinea pig models have confirmed this hypothesis for AP-14145.[9][10] The compound effectively increased the atrial effective refractory period (AERP) without causing a significant prolongation of the heart rate-corrected QT interval (QTcB), which is a measure of ventricular repolarization.[9][10] This functional atrial selectivity is the desired characteristic for a novel AF therapy, as it promises to restore normal sinus rhythm in the atria while minimizing the risk of ventricular proarrhythmia.[8][9] Further studies in porcine models of AF have shown that AP-14145 can reduce AF duration and susceptibility.[15]

Part 3: Experimental Protocols for Assessing Selectivity

The characterization of a compound like AP-14145 relies on robust and validated experimental methodologies. The gold standard for studying ion channel pharmacology is patch-clamp electrophysiology.[13][16]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KCa2 Channels

This protocol describes the determination of an IC50 value for a test compound on a heterologously expressed KCa2 channel (e.g., hKCa2.3) in a mammalian cell line (e.g., HEK293).

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human KCa2.3 channel in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

  • Solutions Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH. Prepare a set of internal solutions with calculated amounts of CaCl2 to achieve specific free Ca2+ concentrations (e.g., 1 µM) for channel activation.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 400 ms) every 15 seconds to elicit KCa2.3 currents.

  • Compound Application and Data Analysis:

    • Once a stable baseline current is established, perfuse the cell with increasing concentrations of AP-14145 (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Allow the current inhibition at each concentration to reach a steady state before applying the next concentration.

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.

    • Calculate the percentage of current inhibition relative to the baseline control.

    • Plot the concentration-response data and fit it with a Hill equation to determine the IC50 value.

cluster_workflow IC₅₀ Determination Workflow A 1. Cell Culture (HEK293 with stable KCa2.3 expression) B 2. Prepare Solutions (Internal with fixed Ca²⁺, External) A->B C 3. Obtain Whole-Cell Patch-Clamp Recording B->C D 4. Establish Stable Baseline Current (Voltage Ramp) C->D E 5. Perfuse with Increasing [Compound] D->E F 6. Measure Current Inhibition at Each [ ] E->F G 7. Plot Concentration- Response Curve F->G H 8. Fit Curve to Calculate IC₅₀ G->H

Figure 2: Experimental workflow for determining the IC50 of a KCa2 channel modulator.

Protocol 2: Ion Channel Selectivity Panel Screening

To assess off-target activity, compounds are typically screened against a panel of ion channels using high-throughput automated patch-clamp (APC) platforms.

General Workflow:

  • Panel Selection: Choose a panel of ion channels based on the therapeutic target and safety considerations. For a cardiac drug, this would include the CiPA panel (e.g., hERG, hCaV1.2, hNaV1.5late, hKV7.1/minK, hKV4.3/KChIP2.2, hKir2.1) and other relevant channels.[13][17]

  • Cell Lines: Utilize validated stable cell lines, each expressing one of the target ion channels.

  • Automated Electrophysiology: Use an APC system (e.g., QPatch, Patchliner) that performs whole-cell recordings in a multi-well plate format.

  • Experimental Run: The system automates cell capture, seal formation, whole-cell access, application of a specific voltage protocol for each channel type, and compound addition.

  • Data Acquisition: A cumulative concentration-response is typically generated for each compound on each channel type.

  • Analysis: The system's software automatically analyzes the data to calculate the percent inhibition at each concentration and determines an IC50 value for each channel, allowing for a rapid and comprehensive assessment of selectivity.[14]

Conclusion

AP-14145 HCl is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its pharmacological profile is defined by a clear mechanism of action, a favorable selectivity window against key cardiac off-targets including hERG, and, most importantly, a demonstrated functional atrial selectivity. By prolonging the atrial effective refractory period without significantly impacting ventricular repolarization, AP-14145 exemplifies the target profile of a modern, safety-conscious antiarrhythmic agent for the treatment of atrial fibrillation. The rigorous application of electrophysiological techniques, from manual patch-clamp to automated screening panels, is essential in delineating this selectivity and validating its therapeutic potential.

References

  • MedchemExpress.com. AP14145 hydrochloride | KCa2 Channel Inhibitor.

  • Tocris Bioscience. AP 14145 hydrochloride | Calcium-Activated Potassium Channels.

  • Simó-Vicens, R., Diness, J. G., Sørensen, U. S., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4455-4469.

  • Haugaard, M. M., Rothe, M., Diness, J. G., et al. (2019). Pharmacological inhibition of SK‐channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events. Journal of Cardiovascular Electrophysiology, 30(12), 2955-2964.

  • Simó-Vicens, R., Diness, J. G., Sørensen, U. S., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels. British journal of pharmacology, 174(23), 4455–4469.

  • Diness, J. G., Sørensen, U. S., Nissen, J. D., et al. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 10, 668.

  • Diness, J. G., Sørensen, U. S., Nissen, J. D., et al. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 10.

  • Diness, J. G., Sørensen, U. S., Nissen, J. D., et al. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in pharmacology, 10, 668.

  • Olivar, C., & Dolga, A. M. (2018). Pharmacologic targeting of endothelial Ca2+-activated K+ channels: A strategy to improve cardiovascular function. Pharmacological research, 127, 128–135.

  • Sonkusare, S. K., & Köhler, R. (2023). Endothelial KCa channels: Novel targets to reduce atherosclerosis-driven vascular dysfunction. Frontiers in Cardiovascular Medicine, 10, 1146394.

  • Wulff, H., Köhler, R., Grissmer, S., & Cahalan, M. D. (2012). Endothelial Small- and Intermediate-Conductance KCa Channels: An Update on Their Pharmacology and Usefulness as Cardiovascular Targets. Journal of cardiovascular pharmacology, 60(4), 339–347.

  • He, L., & He, Y. (2021). Trigger-Specific Remodeling of KCa2 Potassium Channels in Models of Atrial Fibrillation. Journal of inflammation research, 14, 2115–2127.

  • Aurora Biomed. Ion Channel Selectivity Profiling Assays.

  • Zhang, P., & Chiamvimonvat, N. (2022). Loss-of-function KCa2.2 mutations abolish channel activity. The Journal of general physiology, 154(5), e202113066.

  • Zou, B. (2015). Ion channel profiling to advance drug discovery and development. Drug discovery today. Technology, 18, 18–23.

  • Zhang, B., Liu, Y., Zhang, Y., et al. (2024). Electrophysiological Mechanisms and Therapeutic Potential of Calcium Channels in Atrial Fibrillation. Current issues in molecular biology, 46(1), 743–761.

  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays.

  • Al-Mousa, A. M., & Al-Harthi, S. E. (2023). Ca 2+ -Sensitive Potassium Channels. International journal of molecular sciences, 24(2), 1640.

  • Wulff, H., & Zhorov, B. S. (2008). K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. ChemMedChem, 3(5), 706-723.

  • Kye, M. J., & Lee, Y. (2018). The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases. International journal of molecular sciences, 19(9), 2639.

  • Guardiani, C., & Rohaim, A. (2023). Ion channel selectivity through ion-modulated changes of selectivity filter pKa values. Proceedings of the National Academy of Sciences of the United States of America, 120(26), e2301901120.

  • Fertig, N., & Klau, M. (2007). Ion channel electrophysiology in pharmaceutical research. Expert opinion on drug discovery, 2(5), 625–633.

  • Hoshi, T., & Numata, T. (2019). Regulatory Mechanisms of Ca2+-activated Ion Channels and Their Impacts on Physiological/Pathophysiological Functions. Frontiers in Physiology.

Sources

Protocols & Analytical Methods

Method

In Vitro Pharmacological Profiling of AP-14145 HCl: Modulating Small-Conductance Ca²⁺-Activated K⁺ (KCa2) Channels

Introduction & Mechanistic Overview Atrial fibrillation (AF) remains a significant clinical challenge, largely because traditional antiarrhythmic drugs often target ion channels expressed in both the atria and ventricles...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Atrial fibrillation (AF) remains a significant clinical challenge, largely because traditional antiarrhythmic drugs often target ion channels expressed in both the atria and ventricles, carrying a risk of ventricular proarrhythmia. Small-conductance Ca²⁺-activated K⁺ (KCa2 or SK) channels—specifically the KCa2.2 and KCa2.3 subtypes—are predominantly expressed in atrial tissue compared to ventricular tissue, making them a highly attractive target for atrial-selective therapies[1].

AP-14145 HCl is a potent, highly selective negative allosteric modulator of KCa2 channels[2]. Unlike classical pore blockers, AP-14145 HCl exerts its effect by binding to the central cavity below the selectivity filter, which induces the closure of the channel's inner gate[3]. Mechanistically, it decreases the calcium sensitivity of the calmodulin (CaM)-KCa2 complex. In in vitro assays, AP-14145 HCl effectively triples the EC₅₀ of intracellular Ca²⁺ required for KCa2.3 channel activation from ~0.36 μM to 1.2 μM[2]. By shifting this activation curve rightward, the drug restricts K⁺ efflux during the action potential plateau, thereby prolonging the Atrial Effective Refractory Period (AERP) and organizing fibrillatory conduction without altering ventricular repolarization[1][4].

MOA Ca Intracellular Ca2+ Elevation CaM Calmodulin (CaM) Binding Ca->CaM KCa KCa2.2 / KCa2.3 Channel Activation CaM->KCa K_efflux K+ Efflux & Repolarization KCa->K_efflux AP_short Shortened Atrial Action Potential K_efflux->AP_short AP14145 AP-14145 HCl (Negative Allosteric Modulator) Modulation Decreased Ca2+ Sensitivity (3x EC50) AP14145->Modulation Inhibition Inner Gate Closure (Pore Blockade) Modulation->Inhibition Inhibition->KCa AERP Prolonged Atrial Effective Refractory Period (AERP) Inhibition->AERP

Caption: Mechanism of Action: AP-14145 HCl allosterically inhibits KCa2 channels, prolonging AERP.

Physicochemical Properties & Formulation Guidelines

To ensure reproducible in vitro results, precise handling of AP-14145 HCl (Molecular Weight: 398.81 g/mol ) is critical[5].

  • Stock Preparation : Dissolve lyophilized AP-14145 HCl in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot into low-bind tubes and store at -20°C to prevent freeze-thaw degradation.

  • Assay Dilution : Dilute the stock directly into the required extracellular buffer immediately before the experiment.

  • Expert Insight (Causality) : Ensure the final DMSO concentration in the assay bath never exceeds 0.1% (v/v). Higher DMSO concentrations can alter lipid bilayer fluidity, leading to artifactual shifts in ion channel gating kinetics that mask the true allosteric effects of AP-14145 HCl.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of AP-14145 HCl across various in vitro targets, highlighting its profound atrial selectivity and safety profile against off-target cardiac channels[1][2].

Target / Assay MetricParameterValue / Effect
KCa2.2 (SK2) Channel Whole-cell IC₅₀~1.1 μM
KCa2.3 (SK3) Channel Whole-cell IC₅₀~1.2 - 1.3 μM
KCa2.3 Ca²⁺ Sensitivity EC₅₀ of Intracellular Ca²⁺Increased from 0.36 μM to 1.2 μM
hERG (KV11.1) Off-target IC₅₀71.8 μM (High safety margin)
NaV1.5 (INa) Off-target InhibitionNo significant effect at 15 μM
KV1.5, KV7.1, Kir2.1 Off-target InhibitionNo significant effect at 30 μM
Atrial EHT (10 μM dose) Force of Contraction (FOC)Increased (0.60 mN → 0.66 mN, p<0.001)
Ventricular EHT (10 μM) Force of Contraction (FOC)Maintained (~0.73 mN, No effect)

Experimental Protocols

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective : Quantify the IC₅₀ of AP-14145 HCl on recombinant human KCa2.2/KCa2.3 channels stably expressed in HEK293 cells. Rationale : Because KCa2 channels are gated exclusively by intracellular Ca²⁺, the pipette (intracellular) solution must tightly clamp free Ca²⁺ at a concentration that sub-maximally activates the channel (e.g., 0.5 μM). This specific baseline allows the negative allosteric shift induced by AP-14145 HCl to be accurately quantified.

Step-by-Step Methodology :

  • Cell Preparation : Plate HEK293 cells expressing hKCa2.2 or hKCa2.3 on poly-D-lysine coated glass coverslips 24 hours prior to the assay.

  • Buffer Formulation :

    • Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (Adjust to pH 7.4 with NaOH).

    • Intracellular (Pipette) Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA. Add CaCl₂ to achieve a calculated free [Ca²⁺] of exactly 0.5 μM (Adjust to pH 7.2 with KOH). Note: Use a chelator calculation tool (e.g., MaxChelator) to determine the exact total CaCl₂ required, as EGTA affinity is highly temperature and pH-dependent.

  • Patching & Gigaseal : Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Approach the cell, establish a gigaseal (>1 GΩ), and apply negative pressure to rupture the patch, achieving the whole-cell configuration.

  • Self-Validation Step : Apply a voltage ramp protocol from -100 mV to +50 mV. Wait 3-5 minutes for the intracellular Ca²⁺ to dialyze. Crucial Check : Ensure the reversal potential is near the calculated Nernst potential for K⁺ (~ -85 mV). This confirms the measured current is purely K⁺-selective and the patch is stable.

  • Compound Application : Perfuse AP-14145 HCl at ascending concentrations (0.1 μM, 0.3 μM, 1 μM, 3 μM, 10 μM). Allow 2-3 minutes per concentration for steady-state block.

  • Data Analysis : Measure the steady-state outward current at +30 mV. Normalize the remaining current to the baseline and fit the dose-response curve to a Hill equation to determine the IC₅₀.

Protocol B: 3D Engineered Heart Tissue (EHT) Contractility Assay

Objective : Evaluate the physiological translation of AP-14145 HCl on chamber-specific cardiac contractility. Rationale : 3D EHTs derived from human iPSC-CMs accurately recapitulate the macroscopic physiology of the human heart. AP-14145 HCl should selectively increase Force of Contraction (FOC) and prolong relaxation time in atrial EHTs due to the higher expression of KCa2 channels, with negligible effects on ventricular EHTs[1].

Step-by-Step Methodology :

  • EHT Generation : Cast human atrial-differentiated iPSC-CMs in a fibrin/thrombin hydrogel matrix around flexible silicone posts. Culture for 3-4 weeks until synchronous, spontaneous beating is established.

  • Baseline Recording : Transfer EHTs to a temperature-controlled (37°C) Tyrode's solution bath. Use automated optical tracking software to measure silicone post deflection, which calculates FOC and contraction/relaxation kinetics.

  • Drug Incubation : Add AP-14145 HCl cumulatively to the bath (1 μM, 3 μM, 10 μM). Allow 10 minutes per concentration for complete tissue penetration and equilibration.

  • Measurement : Record optical videos for 30 seconds at each concentration. At 10 μM, expect the atrial FOC to significantly increase and the total contraction duration time to prolong[1].

  • Self-Validation Step : Perform a washout by replacing the bath with fresh, drug-free Tyrode's solution. The FOC and relaxation time must return to baseline within 15 minutes. This validates that the observed electrophysiological changes are strictly drug-mediated and not an artifact of tissue fatigue or phototoxicity.

Workflow Prep AP-14145 HCl Prep (10 mM DMSO Stock) Dilution Serial Dilution in Assay Buffer (<0.1% DMSO) Prep->Dilution Assay1 Whole-Cell Patch Clamp (HEK293 KCa2.2/2.3) Dilution->Assay1 Assay2 3D Engineered Heart Tissue (Atrial iPSC-CMs) Dilution->Assay2 Read1 Measure K+ Current (Determine IC50) Assay1->Read1 Read2 Measure Force of Contraction & Relaxation Time Assay2->Read2

Caption: Experimental Workflow: Parallel validation of AP-14145 HCl via patch-clamp and EHT assays.

References

  • Human Engineered Heart Tissue Models for Pharmacological Studies-Inhibition of Small-Conductance Ca2+-activ
  • AP-14145 HCl | CAS#2387505-59-9 | KCa2 Channel Negative Allosteric Modul
  • Cryo-EM structures of the small-conductance Ca2+-activ
  • Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction, researchg
  • AP 14145 hydrochloride | Calcium-Activ
  • AP14145 hydrochloride | KCa2 Channel Inhibitor, medchemexpress.com,

Sources

Application

AP-14145 HCl dosage for rat models

An Application Note and Protocol for the Administration of AP-14145 HCl in Rat Models of Atrial Arrhythmia Introduction AP-14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Administration of AP-14145 HCl in Rat Models of Atrial Arrhythmia

Introduction

AP-14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] These channels play a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria. By modulating KCa2 channel activity, AP-14145 HCl has been shown to prolong the atrial effective refractory period (AERP) in a concentration-dependent manner, a key mechanism for the termination and prevention of atrial fibrillation (AF).[3][4] Notably, it demonstrates functional atrial selectivity, making it a valuable research tool and a potential therapeutic candidate that may avoid the proarrhythmic ventricular effects associated with non-selective potassium channel blockers.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, key pharmacological parameters, and detailed, field-proven protocols for the preparation and intravenous administration of AP-14145 HCl to rat models for the study of atrial electrophysiology and arrhythmias.

Scientific Background and Mechanism of Action

The Role of KCa2 Channels in Atrial Electrophysiology: KCa2 channels are voltage-independent potassium channels that are activated by intracellular calcium (Ca²⁺). In atrial cardiomyocytes, the influx of Ca²⁺ during the action potential plateau phase activates KCa2 channels, leading to an outward potassium current (IKCa). This current contributes significantly to the repolarization of the atrial action potential. In pathological conditions like atrial fibrillation, the role of IKCa can be augmented, contributing to the shortening of the atrial refractory period, which perpetuates the arrhythmia.

AP-14145 HCl as a Negative Allosteric Modulator: AP-14145 HCl does not block the KCa2 channel pore directly. Instead, it acts as a negative allosteric modulator, binding to a site on the channel distinct from the calcium-binding domain.[4] This binding event reduces the channel's sensitivity to activating Ca²⁺. For instance, in the presence of 10 μM AP-14145, the concentration of Ca²⁺ required to achieve half-maximal activation (EC₅₀) of KCa2.3 channels increases by approximately three-fold.[2][3][4] This diminished response to intracellular Ca²⁺ results in a reduced IKCa, which in turn prolongs the duration of the atrial action potential and, consequently, the effective refractory period. This mechanism is crucial for its anti-arrhythmic effect in the atria.

cluster_0 Normal Atrial Cardiomyocyte Physiology cluster_1 Modulation by AP-14145 HCl Ca_influx Ca²⁺ Influx (Action Potential Plateau) KCa2 KCa2 Channel (High Ca²⁺ Sensitivity) Ca_influx->KCa2 Activates K_efflux K⁺ Efflux (IKCa) KCa2->K_efflux Mediates Repol Atrial Repolarization K_efflux->Repol Contributes to AP14145 AP-14145 HCl KCa2_mod KCa2 Channel (Reduced Ca²⁺ Sensitivity) AP14145->KCa2_mod Negative Allosteric Modulation K_efflux_red Reduced K⁺ Efflux KCa2_mod->K_efflux_red Mediates Repol_prolong Prolonged Atrial Repolarization (AERP ↑) K_efflux_red->Repol_prolong Leads to

Caption: Mechanism of AP-14145 HCl on KCa2 Channels.

Pharmacological Data and Rationale for Dosage Selection

The selection of an appropriate dose for in vivo studies is predicated on the compound's potency, selectivity, and known pharmacokinetic properties. The following data, derived from published literature, provides the foundation for the recommended dosage range.

Causality for Experimental Choices:

  • Administration Route: Intravenous (IV) bolus injection is the recommended route for acute electrophysiological studies. Published data shows that a 2.5 mg/kg IV dose of AP-14145 produces a significant effect on AERP within one minute, with the effect diminishing by the five-minute mark.[4] This rapid onset and short duration of action make IV administration ideal for precisely controlling the timing of drug effect relative to electrophysiological measurements.

  • Dose Range: Previous in vivo studies in Sprague-Dawley rats have successfully used doses of 2.5 mg/kg and 5 mg/kg to demonstrate a concentration-dependent increase in AERP.[1][4] Therefore, this range serves as a validated starting point for dose-response investigations. A dose of 10 mg/kg has been used in mice without apparent acute central nervous system effects, suggesting a reasonable safety margin.[2][4]

ParameterValueSource
Chemical Name N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride[3]
Molecular Weight 398.81 g/mol [3]
In Vitro Potency (IC₅₀) ~1.1 μM on KCa2.2 and KCa2.3 channels[1][2][4]
Mechanism of Action Negative Allosteric Modulator[3][4]
Validated In Vivo Rat Model Male Sprague-Dawley (250-350 g)[1][4]
Effective In Vivo Doses (Rat) 2.5 mg/kg and 5.0 mg/kg (IV Bolus)[1][4]
Primary In Vivo Endpoint Atrial Effective Refractory Period (AERP) Prolongation[4]
Solubility Soluble in DMSO and Ethanol (≥100 mM)[3]

Detailed Application Protocols

These protocols are designed to be a self-validating system. The inclusion of a vehicle control group is mandatory to ensure that any observed physiological changes are attributable solely to AP-14145 HCl.

Materials and Reagents
  • AP-14145 Hydrochloride (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent

  • Saline, sterile (0.9% NaCl)

  • Tween® 80 (Polysorbate 80)

  • Sterile, pyrogen-free water

  • Microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Vortex mixer and sonicator

  • Calibrated analytical balance

  • Animal Model: Male Sprague-Dawley rats (250-350g). Animals should be properly acclimated according to institutional guidelines.

Protocol 1: Stock Solution Preparation (10 mg/mL)

Rationale: A concentrated stock solution in a non-aqueous solvent like DMSO is necessary due to the limited aqueous solubility of many organic compounds. This stock can then be diluted into an aqueous vehicle for injection.

  • Calculation: Weigh out a precise amount of AP-14145 HCl. For a 10 mg/mL stock solution, you will dissolve 10 mg of the compound in 1 mL of DMSO.

    • Example: To prepare 500 µL of stock, weigh 5 mg of AP-14145 HCl.

  • Dissolution: Add the weighed AP-14145 HCl to a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dosing Solution Preparation (for a 2.5 mg/kg dose)

Rationale: The final dosing solution must be formulated to maintain drug solubility while minimizing the toxicity of the vehicle components. A common practice is to keep the final concentration of organic solvents like DMSO below 5-10% of the total injection volume. Tween 80 is included as a surfactant to aid in solubility and stability.

Step-by-Step Calculation (Example for a 300g rat):

  • Calculate Total Dose:

    • Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)

    • Dose (mg) = 0.3 kg x 2.5 mg/kg = 0.75 mg

  • Determine Injection Volume: Aim for a low, consistent injection volume (e.g., 1 mL/kg).

    • Injection Volume (mL) = 0.3 kg x 1 mL/kg = 0.3 mL (300 µL)

  • Calculate Required Stock Volume:

    • Volume of Stock (µL) = (Dose (mg) / Stock Concentration (mg/mL)) x 1000

    • Volume of Stock (µL) = (0.75 mg / 10 mg/mL) x 1000 = 75 µL

  • Prepare Vehicle: A standard vehicle can be prepared with 10% DMSO, 10% Tween 80, and 80% Saline.

  • Final Formulation: In a sterile tube, combine:

    • 75 µL of 10 mg/mL AP-14145 HCl stock solution.

    • 225 µL of a pre-made vehicle solution (e.g., Saline or a custom vehicle).

    • Alternatively, if preparing the dose from individual components:

      • Total DMSO: Aim for 10% of 300 µL = 30 µL. Since the stock is 100% DMSO, you need 30 µL of stock. This would require adjusting the stock concentration or final dose volume.

      • A more practical approach: Prepare a batch of dosing solution. For a final concentration of 0.75 mg / 0.3 mL = 2.5 mg/mL:

        • Take 250 µL of 10 mg/mL stock.

        • Add 750 µL of a vehicle (e.g., 10% Tween 80 in saline) to make 1 mL of 2.5 mg/mL dosing solution.

        • The final DMSO concentration will be 25%. If this is too high, a lower concentration stock should be prepared first.

Vehicle Control Preparation: The vehicle control solution must match the final composition of the drug solution precisely. For example, if the final drug solution contains 10% DMSO and 10% Tween 80 in saline, the vehicle control must also be 10% DMSO and 10% Tween 80 in saline.

Protocol 3: In Vivo Administration and Monitoring Workflow

Rationale: This workflow ensures reproducible measurements by establishing a stable baseline before drug administration and capturing the peak effect at appropriate time points post-injection.

cluster_workflow Experimental Workflow Acclimate 1. Animal Acclimatization (≥ 72 hours) Anesthesia 2. Anesthesia & Surgical Prep (e.g., Inactin, Pentobarbital) Acclimate->Anesthesia Catheter 3. Catheter Placement (Jugular/Femoral Vein for IV) (Carotid Artery for Pacing/Recording) Anesthesia->Catheter Stabilize 4. System Stabilization (≥ 20 minutes) Catheter->Stabilize Baseline 5. Baseline AERP Measurement (Programmed Electrical Stimulation) Stabilize->Baseline Dosing 6. IV Bolus Administration (Vehicle or AP-14145 HCl) Baseline->Dosing PostDose 7. Post-Dose AERP Measurement (Time points: 1, 5, 10, 20 min) Dosing->PostDose Euthanasia 8. Euthanasia & Data Analysis PostDose->Euthanasia

Caption: Standardized workflow for in vivo electrophysiology studies.

  • Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Place the animal on a heating pad to maintain body temperature.

  • Surgical Procedure: Perform necessary surgical procedures to gain vascular access for drug administration (e.g., cannulation of the tail vein or femoral vein) and for intracardiac recordings (e.g., insertion of a catheter via the carotid artery or jugular vein).

  • Stabilization: Allow the animal's hemodynamics to stabilize for at least 20 minutes post-surgery.

  • Baseline Measurement: Record baseline electrophysiological parameters, including heart rate, blood pressure, and multiple AERP measurements, to establish a stable pre-treatment value.

  • Administration: Administer the prepared dosing solution (or vehicle) as a single, slow bolus injection over 30-60 seconds.

  • Post-Dose Monitoring: Immediately begin recording post-dose parameters. Based on the known rapid kinetics of AP-14145, it is critical to measure AERP at early time points (e.g., 1, 3, 5, 10, 15, and 20 minutes post-injection) to capture the peak effect and duration of action.[4]

  • Data Analysis: Calculate the change in AERP from baseline at each time point. Compare the effects in the AP-14145 HCl-treated group to the vehicle-treated group using appropriate statistical methods.

References

  • Li, H., et al. (2018). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Mediators of Inflammation. Retrieved from [Link]

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(24), 4644–4657. Retrieved from [Link]

  • Lacerda, S. M. R., et al. (2018). The Caspase 1 Inhibitor VX-765 Protects the Isolated Rat Heart via the RISK Pathway. Cardiovascular Drugs and Therapy, 32(2), 149–156. Retrieved from [Link]

  • Lacerda, S. M. R., et al. (2018). The Caspase 1 Inhibitor VX-765 Protects the Isolated Rat Heart via the RISK Pathway. Cardiovascular Drugs and Therapy. Retrieved from [Link]

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels. British Journal of Pharmacology. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2021). Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. Retrieved from [Link]

  • Diness, J. G., et al. (2020). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 11, 608. Retrieved from [Link]

Sources

Method

Application Note: AP-14145 HCl Solution Preparation, Stability, and In Vitro Assay Validation

Executive Summary AP-14145 HCl is a highly selective, potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels. This application note provides drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

AP-14145 HCl is a highly selective, potent negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels. This application note provides drug development professionals and research scientists with a comprehensive, self-validating framework for the preparation, handling, and experimental application of AP-14145 HCl. By detailing the mechanistic rationale and physicochemical constraints of the compound, this guide ensures high-fidelity data generation in cardiac electrophysiology studies.

Mechanistic Rationale: Chamber-Specific Electrophysiology

The therapeutic value of AP-14145 HCl stems from its ability to modulate cardiac electrophysiology with strict chamber specificity. KCa2 channels (specifically the KCa2.2 and KCa2.3 subtypes) are predominantly expressed in atrial cardiomyocytes, making them an ideal target for treating atrial fibrillation (AF) without inducing ventricular arrhythmias.

Under physiological conditions, KCa2 channels are activated when intracellular calcium (Ca²⁺) binds to constitutively attached calmodulin (CaM).1[1]. This allosteric modulation2[2]. Consequently, potassium efflux is restricted, which delays repolarization and3[3].

Mechanism Ca2 Intracellular Ca2+ CaM Calmodulin (CaM) Ca2->CaM Binds KCa2 KCa2.2 / KCa2.3 Channel (Atrial Specific) CaM->KCa2 Activates KEfflux Potassium (K+) Efflux KCa2->KEfflux Mediates AP14145 AP-14145 HCl (Inhibitor) AP14145->KCa2 Inhibits (Decreases CaM sensitivity) AERP Prolonged AERP & Reduced AF KEfflux->AERP Reduction causes

Mechanism of AP-14145 HCl: Modulating KCa2 channels to prolong atrial effective refractory period.

Physicochemical Profile & Reconstitution Dynamics

Understanding the solubility limits of AP-14145 HCl is critical to prevent precipitation during assay dosing. While the hydrochloride salt form provides marginal improvements in aqueous solubility over the free base, organic solvents are strictly required for stable, high-concentration stock solutions.

Table 1: Physicochemical Properties

Property Value
Chemical Name N-[2-[[(1R)-1-[3-(Trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-7-yl]acetamide hydrochloride
CAS Number 2387505-59-9 (HCl salt)
Molecular Weight 398.81 g/mol
Formula C₁₈H₁₇F₃N₄O • HCl
Target KCa2 (SK) Channel (Negative Allosteric Modulator)
IC50 ~1.1 μM

| Max Solubility (DMSO) | 100 mM (39.88 mg/mL) |

Protocol 1: Stock Solution Preparation

Causality Focus: Rapid introduction of aqueous buffers into high-concentration DMSO stocks causes localized supersaturation and irreversible precipitation. Always prepare primary stocks in 100% anhydrous DMSO and perform serial dilutions for biological assays.

  • Calculate Volume : Use Table 2 to determine the exact volume of anhydrous DMSO required for your desired concentration based on the mass of the lyophilized powder.

  • Dissolution : Add the calculated volume of room-temperature DMSO to the vial. Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely clear.

  • Aliquot Strategy : Divide the primary stock into single-use aliquots (e.g., 10–20 μL) in amber microcentrifuge tubes. Why? AP-14145 HCl is susceptible to degradation upon repeated freeze-thaw cycles. Aliquoting ensures structural integrity across multiple experiments.

Table 2: Reconstitution Matrix (Based on MW 398.81)

Target Concentration Volume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
1 mM 2.507 mL 12.537 mL 25.074 mL
5 mM 0.501 mL 2.507 mL 5.015 mL
10 mM 0.251 mL 1.254 mL 2.507 mL

| 50 mM | 0.050 mL | 0.251 mL | 0.501 mL |

Table 3: Stability & Storage Guidelines

State Storage Temperature Shelf Life Handling Notes
Solid Powder -20°C Months to Years Keep dry and protected from light.
Solid Powder 0°C to 4°C Days to Weeks Suitable for short-term transit.
DMSO Stock -80°C Up to 6 Months Single-use aliquots; do not freeze-thaw.

| Aqueous Buffer | 37°C | Hours (Assay duration) | Prepare fresh immediately before use. |

Protocol 2: Self-Validating Functional Assay in 3D EHTs

To rigorously evaluate the efficacy of AP-14145 HCl, the experimental design must be a self-validating system. By testing the compound simultaneously in Atrial Engineered Heart Tissues (target present) and Ventricular Engineered Heart Tissues (target absent/low), the system internally controls for off-target effects and confirms chamber specificity.4[4].

Step-by-Step Methodology:
  • Tissue Engineering : Generate 3D EHTs by combining human iPSC-derived atrial or ventricular cardiomyocytes with cardiac fibroblasts in a 2.5:1 ratio within a type I collagen matrix.

  • Maturation & Equilibration : Culture EHTs until spontaneous, synchronous contractions are observed. Transfer to a functional organ-bath system containing Tyrode's solution (1.8 mM Ca²⁺) at 37°C. Allow 30 minutes for baseline equilibration.

  • Working Solution Preparation : Dilute the AP-14145 HCl DMSO stock into Tyrode's solution immediately before dosing. Critical Constraint: Ensure the final DMSO concentration in the organ bath does not exceed 0.1% (v/v) to prevent solvent-induced cardiotoxicity.

  • Cumulative Dosing : Introduce AP-14145 HCl cumulatively into the organ bath, targeting final concentrations of 1.1 μM (approximate IC50) up to 10 μM. Allow 10 minutes of equilibration per dose.

  • Data Acquisition : Record the force of contraction (FOC) and total contraction duration time.

  • Validation Analysis :

    • Atrial EHTs (Positive Response): Expect a significant prolongation of total contraction duration (AERP surrogate) and an increase in FOC.

    • Ventricular EHTs (Negative Control): Expect no significant change in FOC or duration, validating the absence of off-target Na⁺ or hERG channel inhibition.

Workflow Step1 1. Cell Preparation (iPSC-CMs & Fibroblasts) Step2 2. 3D EHT Generation (Atrial vs Ventricular) Step1->Step2 Step4 4. Dosing & Equilibration (1.1 μM to 10 μM) Step2->Step4 Step3 3. Compound Preparation (AP-14145 in DMSO -> Tyrode) Step3->Step4 Step5 5. Functional Assay (Force & Relaxation Time) Step4->Step5 Step6 6. Validation (Ventricular non-response) Step5->Step6

Experimental workflow for validating AP-14145 HCl efficacy in 3D Engineered Heart Tissues (EHTs).

References

  • bioRxiv. "Human Engineered Heart Tissue Models for Pharmacological Studies-Inhibition of Small-Conductance Ca2+-activated K+ (KCa2) channel". [Link]

  • OSTI.gov. "Cryo-EM structures of the small-conductance Ca2+-activated KCa2.2 channel". [Link]

Sources

Application

Application Notes and Protocols: Targeting Cardiac Arrhythmias with Selective Ion Channel Modulators

A Guide for Researchers and Drug Development Professionals Senior Application Scientist Foreword In the dynamic field of cardiac electrophysiology, precision in pharmacological tools is paramount. This document serves as...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Senior Application Scientist Foreword

In the dynamic field of cardiac electrophysiology, precision in pharmacological tools is paramount. This document serves as a detailed guide to the application of specific ion channel modulators in preclinical research. It has come to our attention that there is a potential for confusion between two distinct compounds: AP-14145 HCl and the class of selective late sodium current (INaL) inhibitors , such as eleclazine (formerly GS-6615) .

It is crucial to clarify at the outset that AP-14145 HCl is a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels .[1][2][3][4] Its primary anti-arrhythmic potential, particularly for atrial fibrillation, stems from its ability to prolong the atrial effective refractory period (AERP) without significantly affecting ventricular repolarization.[2][5]

Conversely, compounds like eleclazine and ranolazine target a different, albeit equally critical, mechanism in arrhythmogenesis: the late sodium current (INaL) .[6][7] An enhanced INaL is a key pathological feature in various cardiac conditions, including long QT syndrome type 3 (LQT3), heart failure, and ischemia-induced arrhythmias.[8][9][10] Selective inhibition of this current is a promising therapeutic strategy.

This guide will focus on the application of selective INaL inhibitors in cardiac electrophysiology, using eleclazine as a prime example, due to the significant interest in this target for the treatment of both atrial and ventricular arrhythmias. We will provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers in their exploration of this important anti-arrhythmic target.

Part 1: The Pathophysiological Role of the Late Sodium Current (INaL) and its Inhibition

The cardiac sodium channel, NaV1.5, is responsible for the rapid upstroke of the cardiac action potential (AP) through a large, transient inward sodium current (peak INa). However, a small fraction of these channels fails to inactivate completely, giving rise to a sustained or "late" sodium current (INaL).[8][10] In healthy myocardium, INaL is very small, but it can be significantly enhanced under pathological conditions such as genetic mutations (LQT3), heart failure, and ischemia.[8][10]

An augmented INaL disrupts normal cardiac repolarization by increasing the inward depolarizing current during the AP plateau. This leads to:

  • Prolongation of the action potential duration (APD).

  • Increased intracellular sodium ([Na+]i), which in turn leads to calcium overload via the Na+/Ca2+ exchanger.

  • Early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[8]

  • Increased spatial and temporal dispersion of repolarization, creating a substrate for re-entrant arrhythmias like Torsade de Pointes (TdP).[8][9]

Selective inhibitors of INaL, such as eleclazine, are designed to preferentially block this pathological late current with minimal effect on the peak INa required for normal cardiac conduction.[11][12] This selectivity offers a promising safety profile, as it avoids the pro-arrhythmic effects associated with broad-spectrum sodium channel blockers.[13] The primary anti-arrhythmic mechanisms of selective INaL inhibition are the normalization of repolarization and the suppression of intracellular calcium-mediated triggered activity.[13]

cluster_0 Pathophysiology of Enhanced Late I_Na cluster_1 Therapeutic Intervention Pathology Pathological Conditions (e.g., LQT3, Ischemia, Heart Failure) Enhanced_INaL Enhanced Late I_NaL Pathology->Enhanced_INaL AP_Prolongation Action Potential Prolongation Enhanced_INaL->AP_Prolongation Na_Overload Intracellular Na+ Overload Enhanced_INaL->Na_Overload EAD_DAD EADs & DADs AP_Prolongation->EAD_DAD Dispersion Increased Dispersion of Repolarization AP_Prolongation->Dispersion Ca_Overload Intracellular Ca2+ Overload (via NCX) Na_Overload->Ca_Overload Ca_Overload->EAD_DAD Arrhythmia Ventricular & Atrial Arrhythmias (e.g., TdP, AF) EAD_DAD->Arrhythmia Dispersion->Arrhythmia Eleclazine Eleclazine (Selective Late I_NaL Inhibitor) Block_INaL Inhibition of Late I_NaL Eleclazine->Block_INaL Block_INaL->Enhanced_INaL Blocks Normalization Normalization of Repolarization Block_INaL->Normalization Reduction_Na_Ca Reduction of Na+ & Ca2+ Overload Block_INaL->Reduction_Na_Ca Anti_Arrhythmic Anti-Arrhythmic Effect Normalization->Anti_Arrhythmic Suppression_Triggers Suppression of EADs & DADs Reduction_Na_Ca->Suppression_Triggers Suppression_Triggers->Anti_Arrhythmic

Caption: Mechanism of enhanced late INaL in arrhythmogenesis and its therapeutic inhibition.

Part 2: Pharmacological Profile of Eleclazine (GS-6615)

Eleclazine is a potent and selective inhibitor of the cardiac late sodium current.[6] Its pharmacological properties make it an excellent tool compound for studying the role of INaL in cardiac electrophysiology.

ParameterValueSource
Target Late Sodium Current (INaL)[11]
Mechanism Selective Inhibition[11]
IC50 (ATX-II enhanced INaL) 0.62 - 0.7 µM[11][12]
Selectivity over Peak INa ~84-fold[12]
Key Electrophysiological Effects Shortens APD, reduces repolarization alternans and heterogeneity, suppresses EADs and DADs.[6][11][14]

Part 3: Experimental Protocols

Protocol 1: In Vitro Assessment of Late INaL Inhibition using Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to measure the effect of a test compound (e.g., eleclazine) on INaL in isolated ventricular myocytes. To augment the typically small INaL for easier measurement, a known enhancer like Anemone Toxin II (ATX-II) is often used.[11]

A. Materials and Reagents

  • Cells: Acutely isolated ventricular myocytes from a suitable species (e.g., rabbit, canine).[11][15]

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH. (Cesium is used to block potassium currents).

  • INaL Enhancer: Anemone Toxin II (ATX-II), stock solution in water.

  • Test Compound: Eleclazine HCl, stock solution in DMSO.

  • Patch-clamp rig: Amplifier, digitizer, microscope, and perfusion system.

B. Experimental Workflow

start Start cell_prep Isolate Ventricular Myocytes start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline I_NaL (with or without ATX-II) patch->baseline drug_app Perfuse with Test Compound (e.g., Eleclazine) baseline->drug_app drug_rec Record I_NaL in the Presence of Compound drug_app->drug_rec washout Washout Compound drug_rec->washout wash_rec Record I_NaL after Washout washout->wash_rec analysis Data Analysis: - Measure late current amplitude - Calculate % inhibition - Generate dose-response curve wash_rec->analysis end End analysis->end

Caption: Workflow for in vitro patch-clamp analysis of late INaL inhibition.

C. Step-by-Step Methodology

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize before use.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with adherent myocytes into the recording chamber on the microscope.

    • Perfuse with external solution at a constant rate (e.g., 1.5-2 ml/min).[16]

    • Approach a healthy, rod-shaped myocyte with a fire-polished borosilicate glass pipette (2-4 MΩ) filled with internal solution.

    • Form a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -120 mV.

    • Apply a depolarizing voltage step to -20 mV for 500 ms to elicit the sodium current.

    • The peak INa will occur within the first few milliseconds, while the INaL is the sustained current measured towards the end of the depolarizing pulse (e.g., between 400-500 ms).

  • Recording Protocol:

    • Baseline: After achieving stable whole-cell configuration, record the baseline current using the voltage-clamp protocol. If using an enhancer, perfuse with a low concentration of ATX-II (e.g., 2-5 nM) until a stable, enhanced late current is observed.

    • Compound Application: Perfuse the cell with the external solution containing the desired concentration of eleclazine. Allow several minutes for the drug effect to reach steady-state.

    • Recording: Record the current again using the same voltage-clamp protocol.

    • Dose-Response: Repeat the application and recording steps with increasing concentrations of the compound to generate a dose-response curve.

    • Washout: Perfuse with the control external solution to observe the reversibility of the drug's effect.

  • Data Analysis:

    • Measure the amplitude of the late current (average over the last 50-100 ms of the depolarizing step) for each condition (baseline, drug concentrations, washout).

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Fit the dose-response data to the Hill equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Anti-Arrhythmic Efficacy in a Porcine Model of Ischemia-Induced Atrial Fibrillation (AF)

This protocol is based on established models demonstrating the efficacy of eleclazine in large animals, which have cardiac electrophysiology similar to humans.[14]

A. Materials and Reagents

  • Animals: Yorkshire pigs (or similar large animal model).

  • Anesthesia: As per approved institutional animal care and use committee (IACUC) protocols (e.g., chloralose).

  • Surgical Equipment: For open-chest surgery, including vessel occluders.

  • Electrophysiology Recording System: Multi-channel system for recording surface ECG and intracardiac electrograms.

  • Pacing Catheters: For atrial pacing and AF induction.

  • Test Compound: Eleclazine HCl, for intravenous administration.

B. Experimental Workflow

start Start animal_prep Anesthetize and Surgically Prepare the Animal start->animal_prep baseline_ep Record Baseline EP Parameters (ECG, AERP, AF Threshold) animal_prep->baseline_ep ischemia Induce Myocardial Ischemia (e.g., Coronary Artery Occlusion) baseline_ep->ischemia ischemia_ep Record EP Parameters During Ischemia ischemia->ischemia_ep drug_admin Administer Eleclazine (e.g., 0.9 mg/kg IV) ischemia_ep->drug_admin post_drug_ep Record EP Parameters Post-Drug During Ongoing Ischemia drug_admin->post_drug_ep analysis Data Analysis: - Compare AERP, AF Threshold, and Repolarization Markers (e.g., T-wave alternans) before and after drug administration post_drug_ep->analysis end End analysis->end

Caption: Workflow for in vivo assessment of anti-arrhythmic efficacy.

C. Step-by-Step Methodology

  • Animal Preparation:

    • Anesthetize the pig and maintain a stable plane of anesthesia throughout the experiment.

    • Perform an open-chest procedure to expose the heart.

    • Place pacing and recording catheters in the atria.

    • Place a hydraulic occluder around a major coronary artery (e.g., left circumflex) to induce controlled ischemia.[14]

  • Baseline Electrophysiology (EP) Measurements:

    • Record baseline surface ECG and intracardiac electrograms.

    • Measure the Atrial Effective Refractory Period (AERP) using programmed electrical stimulation (S1-S2 protocol).

    • Determine the AF threshold by delivering burst pacing at progressively higher frequencies until sustained AF is induced.

  • Induction of Ischemia:

    • Partially inflate the coronary occluder to reduce blood flow by a predetermined amount (e.g., 75%).[14]

    • Allow the ischemic condition to stabilize.

  • Ischemia EP Measurements:

    • Repeat the EP measurements (AERP, AF threshold) during the ischemic period. Ischemia is expected to lower the AF threshold, making the atria more vulnerable to fibrillation.[14]

  • Drug Administration:

    • Administer eleclazine via intravenous infusion (e.g., 0.9 mg/kg over 15 minutes).[14]

  • Post-Drug EP Measurements:

    • After the drug infusion is complete and plasma levels have stabilized, repeat the full set of EP measurements during ongoing ischemia.

  • Data Analysis:

    • Compare the AF threshold during ischemia before and after eleclazine administration. A significant increase in the post-drug AF threshold indicates a protective effect.

    • Analyze changes in AERP and markers of repolarization instability (such as atrial T-wave alternans).[14]

    • Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of the drug's effects.

Part 4: Concluding Remarks

The selective inhibition of the late sodium current represents a targeted and mechanistically sound approach to anti-arrhythmic therapy. By using potent and selective tool compounds like eleclazine in well-defined experimental models, researchers can further elucidate the role of INaL in cardiac pathophysiology and evaluate the potential of novel therapeutics. The protocols outlined in this guide provide a robust framework for conducting such investigations, from the single-cell level to integrated in vivo systems. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of cardiac electrophysiology and the development of safer, more effective anti-arrhythmic drugs.

References

  • Antzelevitch C, Belardinelli L. The Role of Late INa in Development of Cardiac Arrhythmias. Cardiovascular Pharmacology. [Link]

  • Antzelevitch C. Late INa Inhibition as an Antiarrhythmic Strategy. Journal of Cardiovascular Pharmacology. [Link]

  • Pathological Roles of the Cardiac Sodium Channel Late Current (Late INa). Thoracic Key. [Link]

  • Nagy N, et al. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology. [Link]

  • Antzelevitch C, Belardinelli L. The role of late I Na in development of cardiac arrhythmias. Journal of Cardiovascular Pharmacology. [Link]

  • Simó-Vicens R, et al. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology. [Link]

  • Kirchhoff JE, et al. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology. [Link]

  • Simó-Vicens R, et al. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels. British Journal of Pharmacology. [Link]

  • End of the Road for Eleclazine and Liberty HCM Study. HCMBeat. [Link]

  • Human Engineered Heart Tissue Models for Pharmacological Studies-Inhibition of Small-Conductance Ca2+-activated K+ (KCa2) channel. bioRxiv. [Link]

  • Diness JG, et al. Inhibition of KCa2 Channels Decreased the Risk of Ventricular Arrhythmia in the Guinea Pig Heart During Induced Hypokalemia. Frontiers in Pharmacology. [Link]

  • Fuller H, et al. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model. Heart Rhythm. [Link]

  • Sicouri S, et al. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations. British Journal of Pharmacology. [Link]

  • Justo F, et al. Inhibition of the cardiac late sodium current with eleclazine protects against ischemia-induced vulnerability to atrial fibrillation and reduces atrial and ventricular repolarization abnormalities in the absence and presence of concurrent adrenergic stimulation. Heart Rhythm. [Link]

  • Kahlig KM, et al. Eleclazine Exhibits Enhanced Selectivity for Long QT Syndrome Type 3-associated Late Na + Current. Heart Rhythm. [Link]

  • Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. Arrhythmia & Electrophysiology Review. [Link]

  • iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. FujiFilm Cellular Dynamics. [Link]

  • Izu LT, et al. Studying cardiac ionic currents and action potentials in physiologically relevant conditions. eScholarship. [Link]

  • Undrovinas A, et al. Calpain Inhibition Reduces Amplitude and Accelerates Decay of the Late Sodium Current in Ventricular Myocytes from Dogs with Chronic Heart Failure. PLOS One. [Link]

Sources

Method

Application Note: Investigating Ion Channel Kinetics with AP-14145 HCl

Executive Summary AP-14145 HCl is a potent, selective Negative Allosteric Modulator (NAM) of small-conductance calcium-activated potassium channels (KCa2.x or SK channels).[1] Unlike simple pore blockers (e.g., apamin),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

AP-14145 HCl is a potent, selective Negative Allosteric Modulator (NAM) of small-conductance calcium-activated potassium channels (KCa2.x or SK channels).[1] Unlike simple pore blockers (e.g., apamin), AP-14145 inhibits channel function by decreasing the channel's sensitivity to intracellular calcium (


).

This application note provides a rigorous framework for using AP-14145 HCl to dissect SK channel kinetics. It moves beyond simple IC50 measurements to advanced protocols that quantify the calcium-dependence shift , a hallmark of its unique mechanism. These protocols are critical for researchers investigating atrial fibrillation (AF), where SK channels are emerging as atrial-selective targets.

Mechanism of Action & Scientific Rationale

The Allosteric Shift

Standard blockers (e.g., toxins) physically occlude the ion permeation pathway. AP-14145 operates differently. It binds to an intracellular site located near the inner pore (involving residues S508 and A533 in KCa2.3), inducing a conformational change that reduces the efficacy of Calmodulin (CaM)-mediated gating.

  • Physiological Consequence: The channel requires higher concentrations of intracellular calcium to open.

  • Kinetic Signature: In the presence of AP-14145, the Calcium-Activation curve shifts to the right (increased

    
    ).
    
Mechanism Diagram

AP14145_Mechanism cluster_inhibition Inhibition Mechanism Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds SK_Closed SK Channel (Closed) CaM->SK_Closed Associates SK_Open SK Channel (Open) SK_Closed->SK_Open Gating (Low Ca2+ req) SK_Modulated AP-Bound Channel (Desensitized) SK_Closed->SK_Modulated + AP-14145 AP AP-14145 AP->SK_Closed Allosteric Binding (Inner Pore) SK_Modulated->SK_Open Requires High [Ca2+]

Figure 1: Mechanism of Action. AP-14145 acts as a negative allosteric modulator, stabilizing a desensitized state that requires significantly higher intracellular calcium concentrations to achieve open probability.

Materials & Solution Preparation

Compound Handling
  • Compound: AP-14145 Hydrochloride (HCl salt).[1][2][3]

  • Solubility: Soluble in DMSO (up to 100 mM) and Ethanol.[2] The HCl salt improves aqueous solubility, but stock solutions should be prepared in DMSO to prevent precipitation during freezing.

  • Storage: Store solid at -20°C. Aliquot stocks to avoid freeze-thaw cycles.

Intracellular Solutions (The Critical Variable)

To study AP-14145 kinetics, you must clamp


 precisely. Do not rely on "nominal" calcium. Use a chelator (EGTA or HEDTA) and calculate free calcium using a solver (e.g., MaxChelator).

Table 1: Recommended Intracellular Pipette Solutions (Internal) Base Buffer: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM Mg-ATP, pH 7.2 with KOH.

Target Free

Total

(mM)
Total EGTA (mM)Purpose
Zero (Min) 010Baseline / Leak subtraction
300 nM ~4.5 (calc required)10Control

Range
1.0 µM ~8.0 (calc required)10AP-14145

Range
10.0 µM 100 (add 10µM free)Max Activation (

)

Expert Tip: Prepare a "High Ca" and "Zero Ca" internal solution and mix them in specific ratios to achieve intermediate concentrations. This reduces pipetting errors.

Experimental Protocols (Patch Clamp)

Protocol A: The "Calcium-Shift" Validation (Gold Standard)

This protocol validates that AP-14145 is acting as a NAM and not a pore blocker. If it were a pore blocker,


 would decrease, but 

would remain constant. With AP-14145,

shifts.[1][4][5][6]

Setup: Inside-Out Patch Configuration (allows rapid solution exchange at the cytosolic face).

  • Establish Patch: Pull a giant patch (macropatch) from HEK293 cells expressing hKCa2.3 (SK3).

  • Control Curve:

    • Perfuse internal solutions with increasing

      
      : 0.1, 0.3, 0.5, 1.0, 3.0, 10.0 µM.
      
    • Record steady-state current at -60 mV holding potential.

    • Wash out to baseline.

  • Treatment Curve:

    • Perfuse 10 µM AP-14145 continuously.

    • Repeat the Calcium dose-response in the continued presence of AP-14145.

  • Analysis:

    • Normalize currents to the

      
       of the Control curve.
      
    • Fit both datasets to the Hill Equation.

Expected Outcome:

  • Control

    
    :  ~0.3 - 0.4 µM.
    
  • AP-14145

    
    :  Shifts to >1.0 µM.
    
Protocol B: Kinetic Wash-in/Wash-out (Whole Cell)

This determines the time-dependence of inhibition, critical for drug development.

Setup: Whole-Cell Voltage Clamp.

  • Internal Solution: Fix

    
     at 500 nM  (approx. 
    
    
    
    of the channel).[7] This ensures the channel is open but sensitive to modulation.
  • Voltage Protocol: Ramp from -120 mV to +40 mV (200 ms duration) every 2 seconds.

  • Baseline: Record stable current for 2 minutes.

  • Wash-in: Switch perfusion to 1 µM AP-14145 . Record until steady-state inhibition is reached.

  • Wash-out: Switch back to control buffer.

Data Visualization: Plot Peak Current (at +40 mV) vs. Time. Fit the decay with a mono-exponential function to derive


 and 

.

Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution (Inside-Out) cluster_analysis Phase 3: Analysis Sol Prepare AP-14145 (10 mM DMSO Stock) Patch Excise Patch (Inside-Out) Sol->Patch Buf Calc. Free Ca2+ (MaxChelator) Buf->Patch Ctrl_Seq Perfuse Ca2+ Series (0.1 - 10 µM) Patch->Ctrl_Seq Drug_App Apply AP-14145 (Continuous) Ctrl_Seq->Drug_App Exp_Seq Perfuse Ca2+ Series (+ Drug) Drug_App->Exp_Seq Norm Normalize to I_max Exp_Seq->Norm Fit Hill Fit (Calc EC50 Shift) Norm->Fit

Figure 2: Experimental Workflow for determining the Calcium-Sensitivity Shift induced by AP-14145.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition Observed High

saturation
If

is >10 µM, the allosteric inhibition may be overcome. Lower

to ~500 nM.
Current Run-down PIP2 depletionAdd 2-4 mM Mg-ATP to the intracellular solution to maintain channel phosphorylation and lipid integrity.
Precipitation Aqueous insolubilityEnsure final DMSO concentration is <0.1%. Dilute the stock rapidly into the vortexing buffer.
Slow Wash-out LipophilicityAP-14145 is moderately lipophilic. Use glass-lined tubing or wash with BSA (0.1%) to scavenge the drug.

References

  • Simó-Vicens, R., et al. (2017). "A New Negative Allosteric Modulator, AP14145, for the Study of Small Conductance Calcium-Activated Potassium (KCa2) Channels." British Journal of Pharmacology, 174(23), 4396–4408.

  • Diness, J. G., et al. (2017). "Termination of Vernakalant-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca2+-Activated K+ Channels in Pigs."[8] Circulation: Arrhythmia and Electrophysiology, 10(10), e005125.

  • Diness, J. G., et al. (2019). "The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts." Frontiers in Pharmacology, 10, 693.

Sources

Application

AP-14145 HCl in high-throughput screening assays

Application Note: AP-14145 HCl in High-Throughput Screening Assays Introduction & Mechanistic Basis AP-14145 HCl is a potent, negative allosteric modulator (NAM) selective for small-conductance calcium-activated potassiu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AP-14145 HCl in High-Throughput Screening Assays

Introduction & Mechanistic Basis

AP-14145 HCl is a potent, negative allosteric modulator (NAM) selective for small-conductance calcium-activated potassium channels, specifically subtypes KCa2.2 (SK2) and KCa2.3 (SK3) .[1] Unlike pore blockers (e.g., apamin) that physically occlude the ion permeation pathway, AP-14145 acts by reducing the channel's sensitivity to intracellular calcium ([Ca²⁺]i).

This distinction is critical for High-Throughput Screening (HTS). Pore blockers function independently of the gating state, whereas AP-14145 efficacy is intrinsically linked to the calcium-gating machinery (Calmodulin interface). Consequently, assay buffers and activation protocols must be rigorously controlled for calcium concentrations to avoid false negatives.

Therapeutic Context: KCa2.x channels are primary targets for atrial fibrillation (AF).[2] AP-14145 exhibits atrial selectivity, prolonging the atrial effective refractory period (AERP) without inducing ventricular repolarization delays (QT prolongation), a common safety liability in anti-arrhythmic drug development.

Mechanism of Action (MOA)

The following diagram illustrates the calcium-dependent gating of SK channels and the interference point of AP-14145.

MOA Ca_Influx Intracellular [Ca2+] Rise CaM_Bind Calmodulin (CaM) Conformational Change Ca_Influx->CaM_Bind Activates Channel_Open KCa2.2/2.3 Channel Opening CaM_Bind->Channel_Open Gating K_Efflux K+ Efflux (Hyperpolarization) Channel_Open->K_Efflux Conductance AP14145 AP-14145 HCl (NAM Binding) AP14145->CaM_Bind Desensitizes (Increases EC50)

Figure 1: AP-14145 acts as a Negative Allosteric Modulator, shifting the calcium sensitivity of the Calmodulin-Channel complex, thereby requiring higher [Ca²⁺] to achieve opening.

Compound Handling & Solubility

AP-14145 is supplied as a hydrochloride salt to improve stability, but its lipophilicity requires specific handling to prevent precipitation in aqueous assay buffers.

ParameterSpecification
Molecular Weight ~450.9 g/mol (HCl salt)
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM or 30 mM in 100% DMSO
Aqueous Solubility Poor. Precipitates >10 µM in PBS if not properly mixed.
Storage -20°C (Solid or Stock). Avoid freeze-thaw cycles.

Preparation Protocol:

  • Dissolve powder in 100% anhydrous DMSO to create a 10 mM Master Stock . Vortex until clear.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO first. Do not dilute directly into aqueous buffer until the final step.

  • Final Assay Concentration: Transfer from DMSO plate to Assay Plate (Intermediate plate) containing buffer. Ensure final DMSO concentration is ≤ 0.1% to avoid non-specific channel effects.

HTS Protocol 1: Thallium (Tl⁺) Flux Assay

Since KCa2.x channels are highly permeable to Thallium (Tl⁺), this assay uses Tl⁺ as a surrogate for K⁺. When channels open, Tl⁺ enters the cell and binds to a Tl-sensitive fluorescent dye (e.g., Thallos or FluxOR).

Critical Constraint: SK channels are closed at resting calcium levels. You must use a calcium ionophore (Ionomycin) in the stimulus buffer to open the channels.

Workflow Diagram

Tl_Flux Step1 1. Cell Plating (HEK-KCa2.2/2.3) Overnight Step2 2. Dye Loading (Tl-sensitive Dye + Probenecid) 45-60 min @ RT Step1->Step2 Step3 3. Compound Addition (AP-14145 / Vehicle) Incubate 20 min Step2->Step3 Step4 4. Baseline Read (10 sec) Step3->Step4 Step5 5. Stimulus Injection (Tl+ Buffer + Ionomycin) Step4->Step5 Step6 6. Kinetic Read (90-120 sec) Step5->Step6

Figure 2: Thallium Flux Workflow. Note that the stimulus injection triggers both channel gating (via Ionomycin) and signal generation (via Tl+).

Step-by-Step Methodology
  • Cell Culture:

    • Use HEK293 or CHO cells stably expressing human KCa2.2 or KCa2.3.

    • Plate 10,000–15,000 cells/well in 384-well poly-D-lysine coated plates 24h prior.

  • Dye Loading:

    • Remove culture media.[3]

    • Add 20 µL Loading Buffer : HBSS (Ca/Mg free), 20 mM HEPES, Tl-sensitive dye, and 2.5 mM Probenecid (to prevent dye extrusion).

    • Incubate 60 min at Room Temperature (RT) in dark.

  • Compound Pre-incubation:

    • Add 10 µL of 3X AP-14145 in Assay Buffer (HBSS + 20 mM HEPES).

    • Control Wells: DMSO (Negative Control), Apamin (100 nM, Positive Control).

    • Incubate 20 min at RT.

  • Stimulus & Detection (FLIPR/FDSS):

    • Prepare Stimulus Buffer (5X) :

      • 12.5 mM Tl₂SO₄ (Thallium Sulfate).

      • Ionomycin (Sub-maximal): Titrate to achieve EC₆₀–EC₈₀ (typically 200–500 nM final concentration). Excessive Ionomycin will override NAM inhibition.

    • Inject Stimulus Buffer.

    • Record fluorescence (Ex 490nm / Em 520nm) for 120 seconds.

  • Data Analysis:

    • Calculate Slope (Initial Rate) or AUC (Area Under Curve).

    • Normalize to DMSO (0% Inhibition) and Apamin (100% Inhibition).

HTS Protocol 2: Automated Patch Clamp (APC)

While Tl-flux is excellent for primary screening, AP-14145 activity should be validated via electrophysiology to confirm the mechanism (NAM vs. Pore Block) and potency.

Platform: QPatch, SyncroPatch, or Patchliner.

Solutions
  • Extracellular (External): Standard Tyrode’s (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Intracellular (Internal): High K⁺ with Buffered Free Calcium .

    • Crucial: To activate KCa2.x, the internal solution must contain free Ca²⁺ at ~400–600 nM (calculated via EGTA buffering).

    • Recipe: 135 mM KCl, 10 mM EGTA, 10 mM HEPES, plus sufficient CaCl₂ to reach 500 nM free Ca²⁺.

Voltage Protocol
  • Holding Potential: -80 mV.

  • Voltage Ramp: Ramp from -120 mV to +40 mV over 500 ms.

  • Interval: Repeat every 10 seconds.

  • Measurement: Measure Current Amplitude at 0 mV or +20 mV.

Execution
  • Establish whole-cell configuration (Rseal > 100 MΩ).

  • Perfuse External Solution until current stabilizes (Run-up is common in KCa channels; wait for plateau).

  • Apply AP-14145 (cumulative concentration response: 0.1, 0.3, 1.0, 3.0, 10 µM).[4]

  • Washout is generally slow due to lipophilicity.

Expected Results & Troubleshooting

Quantitative Benchmarks
MetricKCa2.2 (SK2)KCa2.3 (SK3)KCa3.1 (IK)
IC50 (APC) 1.1 ± 0.3 µM1.1 ± 0.3 µM> 30 µM (Inactive)
Mechanism NAMNAMN/A
Ca²⁺ Shift Increases Ca²⁺ EC50Increases Ca²⁺ EC50N/A
Troubleshooting Guide
  • Issue: Low Signal Window in Tl-Flux.

    • Root Cause:[2][4] Ionomycin concentration too low (channel not opening) or too high (saturating dye response).

    • Fix: Run an Ionomycin dose-response (10 nM to 2 µM) to find the linear range.

  • Issue: Compound Precipitation.

    • Root Cause:[2][4] Diluting 10 mM DMSO stock directly into cold buffer.

    • Fix: Use intermediate dilution plates. Ensure buffers are at RT.

  • Issue: Variable IC50 values.

    • Root Cause:[2][4] Calcium dependence.[2] NAM potency decreases as intracellular Ca²⁺ increases.

    • Fix: Tightly control the Ca²⁺ concentration in APC internal solutions. In Tl-Flux, ensure consistent Ionomycin addition.

References

  • Diness, J. G., et al. (2017). "Inhibition of Small-Conductance Ca2+-Activated K+ Channels Termination of Atrial Fibrillation."[4] Circulation: Arrhythmia and Electrophysiology.

  • Simó-Vicens, R., et al. (2017). "A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels." British Journal of Pharmacology.

  • Weaver, C. D., et al. (2004). "A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators." Journal of Biomolecular Screening.

  • Skibsbye, L., et al. (2014). "Small-conductance calcium-activated potassium (SK) channels contribute to action potential repolarization in human atria." Cardiovascular Research.[4]

Sources

Method

Application Note: Pharmacological Modeling of SK Channel Loss-of-Function and Arrhythmogenic Substrates using AP-14145 HCl

This Application Note is designed for researchers investigating cardiac electrophysiology, specifically the role of Small-Conductance Calcium-Activated Potassium (SK) channels in arrhythmogenesis. While AP-14145 HCl is w...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating cardiac electrophysiology, specifically the role of Small-Conductance Calcium-Activated Potassium (SK) channels in arrhythmogenesis.

While AP-14145 HCl is widely recognized as an anti-arrhythmic agent for terminating Atrial Fibrillation (AF), this guide focuses on its utility in modeling arrhythmogenic substrates associated with SK channel loss-of-function , such as Early Afterdepolarizations (EADs) and conduction instability under specific pacing conditions.

Executive Summary & Mechanistic Rationale

AP-14145 HCl is a selective negative allosteric modulator of SK2 and SK3 channels. Unlike pore blockers (e.g., Apamin), AP-14145 shifts the calcium sensitivity of the channel, increasing the EC50 for Ca²⁺.

The Paradox of SK Inhibition:

  • Anti-Arrhythmic Mode: In re-entrant arrhythmias like AF, AP-14145 prolongs the Atrial Effective Refractory Period (AERP), terminating the rotor.

  • Pro-Arrhythmic Modeling Mode: Under conditions of bradycardia or reduced repolarization reserve, SK inhibition prevents the compensatory outward current (

    
    ) that normally counters excessive calcium loading. This blockade can induce Early Afterdepolarizations (EADs)  and Triggered Activity , effectively modeling the phenotype of KCNN2 loss-of-function mutations or drug-induced repolarization instability.
    
Mechanistic Pathway

The following diagram illustrates how AP-14145 modulation leads to divergent outcomes based on heart rate and substrate conditions.

SK_Mechanism cluster_Anti Anti-Arrhythmic (Fast Rate) cluster_Pro Pro-Arrhythmic Model (Slow Rate/Bradycardia) AP14145 AP-14145 HCl SK_Channel SK2/SK3 Channel (Ca2+ Sensitivity Shift) AP14145->SK_Channel Negative Allosteric Modulation IKCa_Red Reduced I_KCa Current SK_Channel->IKCa_Red APD_Prolong Prolonged AERP (Refractory Period) IKCa_Red->APD_Prolong High Rate Repol_Fail Reduced Repolarization Reserve IKCa_Red->Repol_Fail Low Rate / Bradycardia AF_Term Termination of Re-entry (AF) APD_Prolong->AF_Term EADs Early Afterdepolarizations (EADs) Repol_Fail->EADs Triggered Triggered Activity (Arrhythmia Induction) EADs->Triggered

Figure 1: Divergent electrophysiological outcomes of AP-14145 HCl mediated SK channel inhibition.

Experimental Protocols

Protocol A: Ex Vivo Induction of EADs and Triggered Activity

Purpose: To model SK-loss-of-function arrhythmia (e.g., mimicking KCNN2 knockout phenotype) in isolated hearts or tissues. Model System: Isolated Guinea Pig or Rabbit Atria (Species with robust


 and 

interplay are preferred over rats for EAD modeling).
Reagents & Preparation[1][2]
  • Stock Solution: Dissolve AP-14145 HCl in DMSO to create a 10 mM stock.

  • Perfusion Buffer: Tyrode’s solution (pH 7.4) gassed with 95% O₂/5% CO₂.

  • Working Concentration: 1.0 µM – 10.0 µM (IC50 ≈ 1.1 µM).

Step-by-Step Workflow
  • Baseline Stabilization (20 mins):

    • Perfuse heart/tissue with standard Tyrode’s solution.

    • Pace at physiological cycle length (e.g., 300ms for guinea pig).

    • Record baseline Action Potential Duration (APD90) and Effective Refractory Period (ERP).

  • Bradycardic Challenge (Induction Phase):

    • Slow pacing drive to 1000ms – 2000ms cycle length (0.5 – 1 Hz).

    • Rationale:

      
       is crucial for repolarization stability at slow rates when calcium overload is more likely.
      
  • Drug Wash-in (15 mins):

    • Switch perfusion to Tyrode’s + 10 µM AP-14145 HCl .

    • Monitor APD continuously. Expect significant prolongation of APD90.

  • Arrhythmia Provocation:

    • Introduce short pauses (stop pacing for 3-5 seconds) followed by a single beat.

    • Observation: Look for "take-off" potentials (EADs) during Phase 2 or Phase 3 of the action potential.

    • Triggered Activity: Observe if single EADs degenerate into self-sustaining tachyarrhythmias (Triggered Activity).

  • Validation (Rescue):

    • Wash out AP-14145 or administer a calcium channel blocker (e.g., Verapamil) to confirm EAD mechanism.

Protocol B: In Vivo Conduction Instability Mapping

Purpose: To demonstrate how SK inhibition increases spatiotemporal instability during rapid pacing, creating a substrate for complex conduction blocks. Model System: Anesthetized Pig or Goat (Open chest with high-density epicardial mapping).

Step-by-Step Workflow
  • Instrumentation:

    • Place high-density electrode plaques (e.g., 10x10 grid) on the atrial epicardium.

    • Pace from the Left Atrial Appendage (LAA).

  • Baseline Mapping:

    • Perform an S1-S2 protocol (Drive train S1 at 400ms, followed by premature S2).

    • Measure Conduction Velocity (CV) and Dispersion of Repolarization.

  • AP-14145 Administration:

    • Dose: IV Bolus of 2.5 – 5.0 mg/kg over 5 minutes.

    • Note: Ensure anesthesia regimen does not include strong QT-prolonging agents to isolate SK effects.

  • Instability Testing (The "Model"):

    • Initiate Rapid Atrial Pacing (RAP) or Burst Pacing (Cycle length < 200ms).

    • Data Capture: Record activation maps during the transition from pacing to AF (or failure to capture).

    • Analysis: Analyze the "wavefront turn-around" points. AP-14145 will cause spatiotemporal instability —wavefronts will fracture and block locally due to the heterogeneous prolongation of refractoriness.

Data Analysis & Interpretation

Summarize your findings using the following parameters. Significant deviations indicate successful model induction.

ParameterBaseline Value (Example)AP-14145 Model ValuePhysiological Interpretation
APD90 (ms) 120 ± 10160 ± 15 Delayed repolarization (Class III-like effect).
AERP (ms) 100 ± 8145 ± 12 Increased refractoriness; substrate for block.
EAD Incidence 0%>40% (at slow rates) Successful induction of repolarization instability.
Conduction Velocity 75 cm/s60 cm/s (at short CL) Rate-dependent slowing; creates re-entry substrate.

Statistical Validation:

  • Compare Baseline vs. Drug using Paired t-test.

  • For Arrhythmia Incidence (Binary), use Fisher’s Exact Test.

Troubleshooting & Controls

  • Issue: No EADs observed.

    • Cause: Heart rate too fast.

    • Solution: Slow pacing drive further (to 2000ms) or lower extracellular K+ to 3.0 mM to reduce repolarization reserve further.

  • Issue: Ventricular Arrhythmias.

    • Cause: AP-14145 is highly atrial-selective, but high doses (>20 µM) may affect

      
       (hERG).
      
    • Solution: Maintain concentration ≤ 10 µM. Verify ventricular QT interval remains stable; if QT prolongs significantly, the concentration is too high.

  • Control: Use Apamin (100 nM) as a positive control for SK block, although AP-14145 is preferred for its "drug-like" kinetics and allosteric mechanism.

References

  • Simó-Vicens, R. et al. (2017). "A New Negative Allosteric Modulator, AP14145, for the Study of Small Conductance Calcium-Activated Potassium (KCa2) Channels." British Journal of Pharmacology. Link

  • Diness, J. G. et al. (2017). "Termination of Vernakalant-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca-Activated K Channels in Pigs." Circulation: Arrhythmia and Electrophysiology. Link

  • Gatta, G. et al. (2021).[3] "Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction."[3] Europace. Link

  • Kirchhoff, J. E. et al. (2019). "The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts." Frontiers in Pharmacology. Link

  • Hsueh, C. H. et al. (2013). "Proarrhythmic effect of SK channel blockers in atrial fibrillation." Journal of Cardiovascular Electrophysiology. (Contextual reference for SK pro-arrhythmia).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Experimental Variability with AP-14145 HCl

Welcome to the technical support center for AP-14145 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of AP-141...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for AP-14145 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of AP-14145 HCl. Our goal is to empower you to conduct robust and reproducible experiments by understanding and mitigating potential sources of variability. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every step is part of a self-validating system.

Introduction to AP-14145 HCl

AP-14145 HCl is a potent and selective negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels, specifically targeting KCa2.2 (SK2) and KCa2.3 (SK3) with an IC50 of approximately 1.1 μM.[1][2][3][4] It functions by decreasing the calcium sensitivity of the channel, thereby inhibiting its activity.[3][4] This mechanism makes AP-14145 HCl a valuable tool for investigating the physiological roles of KCa2 channels, particularly in the context of cardiovascular research, such as atrial fibrillation.[1][3][5]

Minimizing experimental variability is paramount to generating high-quality, interpretable data. This guide will address common challenges and questions that arise when working with AP-14145 HCl, from initial compound handling to complex cellular and in vivo assays.

Section 1: Compound Handling and Stock Solution Preparation

Inconsistent compound preparation is a primary source of experimental variability. The following Q&A section addresses the critical first steps of working with AP-14145 HCl.

Q1: How should I properly store and handle AP-14145 HCl upon receipt?

A1: Proper storage is crucial for maintaining the integrity of the compound. AP-14145 HCl powder should be stored at -20°C upon arrival.[2] Before opening, it is best practice to centrifuge the vial to ensure all the powder is collected at the bottom.[6] For stock solutions, especially those in DMSO, it is recommended to store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7]

Q2: What is the best solvent for preparing a stock solution of AP-14145 HCl, and what concentration should I aim for?

A2: AP-14145 HCl is soluble in DMSO and ethanol at concentrations up to 100 mM (39.88 mg/mL).[2] For most biological experiments, preparing a high-concentration stock solution in anhydrous, high-purity DMSO (e.g., 10-50 mM) is recommended.[7] This allows for minimal volumes of the stock solution to be added to your experimental system, keeping the final DMSO concentration low (typically ≤ 0.1% to 0.5%) to prevent solvent-induced toxicity or off-target effects.[8][9]

Physicochemical and Solubility Data for AP-14145 HCl

PropertyValueSource
Molecular Weight 398.81 g/mol [2]
Formula C18H17F3N4O.HCl[2]
Purity ≥98% (HPLC)[2]
Solubility in DMSO ≥ 39.88 mg/mL (≥ 100 mM)[2]
Solubility in Ethanol ≥ 39.88 mg/mL (≥ 100 mM)[2]

Q3: My AP-14145 HCl is precipitating when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue with hydrophobic compounds.[7] The abrupt change in solvent polarity causes the compound to fall out of solution. To mitigate this:

  • Avoid Serial Dilutions in Buffer: Do not perform serial dilutions of your high-concentration DMSO stock directly in aqueous buffer. Instead, perform initial serial dilutions in 100% DMSO to get closer to your final working concentration.[10]

  • Step-wise Dilution: Add the final, diluted DMSO stock to your assay buffer while vortexing or mixing to ensure rapid and even dispersion. The final DMSO concentration should be kept as low as possible.

  • Use of Pluronic F-127: For particularly challenging solubility issues, a non-ionic surfactant like Pluronic F-127 can be used to improve the dispersion of hydrophobic compounds in aqueous media.

Protocol: Preparation of AP-14145 HCl Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Briefly centrifuge the vial of AP-14145 HCl powder to collect all contents at the bottom.

    • To prepare a 10 mM stock solution, add 250.7 µL of anhydrous DMSO per 1 mg of AP-14145 HCl (based on a molecular weight of 398.81 g/mol ).[2]

    • Vortex gently until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[10]

    • Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[6]

  • Preparation of Working Solutions:

    • Create intermediate dilutions from your 10 mM stock solution in 100% DMSO. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

    • To prepare a final working concentration of 10 µM in your cell culture medium, add 1 µL of the 1 mM intermediate stock to 99 µL of medium. This results in a final DMSO concentration of 1%. Adjust accordingly to keep the final DMSO concentration below 0.5%.

Section 2: In Vitro Assay Design and Troubleshooting

The efficacy of AP-14145 HCl is highly dependent on the experimental context. This section provides guidance on designing robust assays and troubleshooting common issues.

Understanding the Mechanism of Action

AP-14145 HCl is a negative allosteric modulator of KCa2.2 and KCa2.3 channels. It does not block the channel pore directly but rather binds to a different site on the channel protein, which in turn reduces the channel's sensitivity to intracellular calcium.[3][4] This means a higher concentration of calcium is required to open the channel in the presence of AP-14145 HCl.[3][4]

G cluster_channel KCa2 Channel cluster_activation Normal Activation cluster_inhibition Inhibition by AP-14145 HCl KCa2 KCa2.2 / KCa2.3 Channel CaM Calmodulin (CaM) KCa2->CaM reduces Ca²⁺ sensitivity of Pore Ion Pore KCa2->Pore forms CaM->KCa2 constitutively bound to CaM->Pore gates open block Inhibition CaM->block K_efflux K⁺ Efflux Pore->K_efflux allows Ca2_in Intracellular Ca²⁺ Ca2_in->CaM binds to AP14145 AP-14145 HCl AP14145->KCa2 binds allosterically to block->Pore prevents opening

Caption: Mechanism of AP-14145 HCl on KCa2 channels.

Q4: I am not observing any effect of AP-14145 HCl in my cell-based assay. What are the common reasons for this?

A4: The lack of an observable effect can stem from several factors:

  • Compound Inactivity: Verify your stock solution preparation and storage. Consider preparing a fresh stock.[7]

  • Cell System: The target KCa2 channels may not be expressed or may be expressed at very low levels in your chosen cell line. Confirm channel expression using techniques like qPCR or Western blot.

  • Assay Conditions: The IC50 of AP-14145 HCl is ~1.1 µM.[1][2][4] Ensure your concentration range is appropriate. It is recommended to perform a dose-response experiment from nanomolar to high micromolar concentrations (e.g., 10 nM to 30 µM) to capture the full activity curve.[1][3]

  • Cellular Uptake and Efflux: AP-14145 HCl must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux by transporters like P-glycoprotein could limit its intracellular concentration.[3][11]

  • Biochemical vs. Cellular Potency: The potency of an inhibitor in a biochemical assay (like patch-clamp) may not directly translate to a cellular assay due to factors like ATP competition (though less relevant for ion channels), protein binding in the medium, and cell permeability.[12][13][14]

Q5: My results with AP-14145 HCl are inconsistent between experiments. How can I improve reproducibility?

A5: Reproducibility issues often point to subtle variations in protocol execution.

  • Standardize Cell Culture: Use cells within a consistent passage number range, as high passage numbers can alter cell characteristics.[15] Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment.[9]

  • Consistent Compound Preparation: Always use freshly prepared working solutions from a validated stock. Avoid reusing diluted solutions.

  • Control for Solvent Effects: Ensure that the final concentration of DMSO is identical across all wells, including the vehicle control.[8]

  • Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific assay and cell line.[8]

  • Assay Controls: Always include positive and negative controls. A positive control could be a known activator of KCa2 channels (like NS309) to ensure the channels are functional, followed by co-treatment with AP-14145 HCl to demonstrate its inhibitory effect.[3]

Experimental Workflow for a Cell-Based Assay

G cluster_controls Controls start Start prep Prepare AP-14145 HCl Stock Solution (10 mM in DMSO) start->prep culture Seed Cells at Optimal Density prep->culture treat Treat Cells with Serial Dilutions of AP-14145 HCl & Controls culture->treat incubate Incubate for Optimized Time Period treat->incubate vehicle Vehicle Control (DMSO) assay Perform Assay (e.g., Viability, Electrophysiology) incubate->assay analyze Data Analysis (Dose-Response Curve, IC50) assay->analyze end End analyze->end positive Positive Control (if available) untreated Untreated Control

Caption: General workflow for a cell-based assay with AP-14145 HCl.

Section 3: Interpreting Data and Off-Target Effects

Q6: How should I interpret the IC50 value of AP-14145 HCl, and what factors can influence it?

A6: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%.[16] For AP-14145 HCl, the reported IC50 is around 1.1 µM for KCa2.2 and KCa2.3 channels in electrophysiology assays.[1][2][4] However, the IC50 value is not an absolute constant and can be influenced by:

  • Assay Type: The IC50 can differ between a direct measure of channel activity (patch-clamp) and a downstream cellular assay (e.g., measuring cell proliferation or apoptosis).[14][17]

  • Substrate/Activator Concentration: In this case, the intracellular calcium concentration will affect the apparent potency of AP-14145 HCl.[3]

  • Cellular Context: As discussed, cell permeability, efflux pumps, and protein binding can all lead to a rightward shift (higher IC50) in cellular assays compared to biochemical assays.[12][13]

Q7: What are the known off-target effects of AP-14145 HCl, and how can I control for them?

A7: Understanding an inhibitor's selectivity is crucial for accurate data interpretation. AP-14145 HCl has been profiled against a panel of other ion channels. It shows some activity against hERG (KV11.1) with an IC50 of 71.8 µM and Kir3.1/Kir3.4 (IKACh) with an IC50 of 9.3 µM.[1] The selectivity for KCa2.2/2.3 over these other channels is therefore approximately 65-fold and 8.5-fold, respectively. At concentrations around its KCa2 IC50 (1-10 µM), significant off-target effects on these channels are less likely but should be considered, especially at higher concentrations.[1]

To control for potential off-target effects:

  • Use the Lowest Effective Concentration: Use the lowest concentration of AP-14145 HCl that gives a robust on-target effect to minimize the risk of engaging off-targets.[16]

  • Phenotypic Controls: Use a structurally unrelated inhibitor of KCa2 channels to see if it recapitulates the same biological effect.

  • Rescue Experiments: If possible, overexpressing the target protein might rescue the phenotype, confirming that the effect is on-target.

Section 4: Transition to In Vivo Studies

Q8: What are the key considerations when using AP-14145 HCl in animal models?

A8: Transitioning from in vitro to in vivo experiments introduces new layers of complexity.

  • Pharmacokinetics (PK): AP-14145 HCl has been shown to have a Cmax of 8355 nmol/L and a half-life of 24.3 minutes in pigs after a 5 mg/kg bolus injection.[1] Understanding the PK profile in your chosen animal model is essential for designing an effective dosing regimen.

  • Vehicle Formulation: For in vivo studies, AP-14145 HCl has been administered in a vehicle of saline and PEG400 (1:1 ratio).[18] The choice of vehicle is critical for ensuring solubility and bioavailability while minimizing toxicity.

  • Blood-Brain Barrier: AP-14145 HCl was designed to have a higher polar surface area than previous KCa2 inhibitors, making it less likely to penetrate the blood-brain barrier and cause CNS-related side effects.[3] This has been supported by in vivo studies in mice.[3][4]

Protocol: Cell Viability Assay using Resazurin

This protocol is a general framework for assessing the effect of AP-14145 HCl on cell viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of assay.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of AP-14145 HCl in cell culture medium from your DMSO stock solutions. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control with the same final concentration of DMSO as the highest drug concentration well.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of AP-14145 HCl.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Measurement:

    • Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control wells.

    • Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(24), 4644-4661. [Link]

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. PubMed Central. [Link]

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels. PubMed. [Link]

  • Diness, J. G., et al. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology. [Link]

  • Diness, J. G., et al. (2019). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. PubMed Central. [Link]

  • Lunding, M., et al. (2020). Pharmacological inhibition of SK-channels with AP14145 prevents atrial arrhythmogenic changes in a porcine model for obstructive respiratory events. Clinical and Translational Medicine. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Hydrochloric acid. Retrieved February 27, 2026, from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Unacademy. (n.d.). Learn About the Properties of Hydrochloric Acid. Retrieved February 27, 2026, from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved February 27, 2026, from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Kumar, S., & Singh, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved February 27, 2026, from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Khan, G. M. (2001). In vitro and in vivo evaluation of two sustained release formulations of diltiazem HCl. Pakistan journal of pharmaceutical sciences. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • Wang, H., et al. (2020). Cellular uptake, intracellular release of active drug molecules, and anticancer activity of a metallacycle-based drug delivery system. ResearchGate. [Link]

  • Kon, T., et al. (2025). Multiple Inhibitory Mechanisms of DS16570511 Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria. MDPI. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Retrieved February 27, 2026, from [Link]

  • Jastrzebska, K., et al. (2019). Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. International Journal of Nanomedicine. [Link]

  • Evrard, B., et al. (2025). Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability. MDPI. [Link]

  • Kumar, K. K., et al. (2025). Design, Development and Characterization of Verapamil Hydrochloride Pulsincap: In Vitro and In Vivo. Asian Journal of Pharmaceutics. [Link]

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Optimization

Technical Support Center: Refining AP-14145 HCl Delivery in Animal Models

Welcome to the technical support guide for AP-14145 HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for AP-14145 HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when working with this compound in in vivo models. Our goal is to empower you with the technical knowledge and practical insights needed to ensure accurate, reproducible, and effective delivery of AP-14145 HCl in your preclinical studies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about AP-14145 HCl to ensure a solid start to your experimental design.

Q1: What is AP-14145 HCl and what is its mechanism of action?

AP-14145 HCl is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2] Specifically, it is equipotent against KCa2.2 (SK2) and KCa2.3 (SK3) subtypes, with a reported IC₅₀ of approximately 1.1 µM.[1][3][4] It functions by decreasing the channel's sensitivity to calcium, thereby inhibiting channel activity.[3][4] In cardiovascular research, this mechanism is explored for its potential to prolong the atrial effective refractory period (AERP), making it a valuable tool for studying atrial fibrillation.[1][2][3]

Q2: What are the critical physicochemical properties of AP-14145 HCl I need to consider?

Understanding the compound's properties is the first step to successful formulation. As an HCl salt, it is the hydrochloride form of a base, which has direct implications for its solubility. Key properties are summarized below.

PropertyValueSource
Chemical Formula C₁₈H₁₈ClF₃N₄O[5]
Molecular Weight 398.81 g/mol [2][5]
Appearance Solid powder[5]
Solubility Soluble in DMSO and Ethanol[2][5]
pKa (estimated) ~ -5.9 (for HCl dissociation)[6]

The HCl salt form suggests that the molecule's aqueous solubility will be highly pH-dependent.[6][7] It will be most soluble at a low pH and will likely precipitate in neutral or basic aqueous solutions.

Q3: How should I properly store and handle AP-14145 HCl?

For long-term stability, AP-14145 HCl should be stored at -20°C in a dry, dark environment.[2][5] For short-term use (days to weeks), storage at 2-8°C is acceptable.[5] The compound is stable enough for shipment at ambient temperatures.[5] When preparing solutions, always use high-purity solvents and protect stock solutions from light.

Q4: What are the established routes of administration for AP-14145 HCl in animal models?

Published preclinical studies have primarily utilized intravenous (IV) administration to investigate its acute effects on cardiac electrophysiology.[1][3] However, based on its physicochemical profile as a small molecule, other common routes like intraperitoneal (IP) and oral gavage (PO) are feasible, provided a suitable vehicle is developed. The choice of administration route is critical and depends entirely on the experimental objective (e.g., assessing acute efficacy vs. chronic exposure and oral bioavailability).

Q5: What is a reasonable starting dose for my efficacy studies in rodents?

Based on published data, a good starting point for efficacy studies in rats is in the range of 2.5 to 5 mg/kg for IV administration, which has been shown to significantly increase the atrial effective refractory period (AERP).[1][3] For CNS-related or toxicology assessments in mice, doses up to 10 mg/kg have been used.[3] For new routes of administration (e.g., PO or IP), dose-ranging studies are essential, as bioavailability will differ significantly. Always begin with a pilot study to determine the maximum tolerated dose (MTD) and the minimum effective dose for your specific model and endpoint.

Troubleshooting Guide: Formulation and Administration

This section provides in-depth, cause-and-effect solutions to specific problems you may encounter during your experiments.

Solubility and Formulation Issues

Q: My AP-14145 HCl is not dissolving in my desired vehicle. What steps can I take?

This is a common challenge with molecules that have low aqueous solubility. The issue stems from the compound's lipophilic nature. Here is a systematic approach to troubleshooting this problem:

  • Confirm Solvent Purity: Start by ensuring your solvents (DMSO, ethanol) are anhydrous and of high purity. Water contamination can significantly reduce solubility.

  • Prepare a Concentrated Stock in 100% DMSO: AP-14145 HCl is readily soluble in DMSO up to 100 mM (approx. 39.88 mg/mL).[2] Prepare your primary stock in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Address Precipitation Upon Aqueous Dilution: You will likely observe precipitation when diluting the DMSO stock into an aqueous vehicle (like saline or PBS) for injection. This is expected due to the low aqueous solubility of the compound at neutral pH. To prevent this, you must use a formulation strategy.[8]

The diagram below illustrates a decision-making workflow for selecting an appropriate formulation strategy.

G cluster_0 cluster_1 start Start: AP-14145 HCl Powder stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep solubility_check Q: Does it dissolve in final aqueous vehicle? cosolvent Strategy 1: Co-solvent System (e.g., DMSO/PEG/Saline) solubility_check->cosolvent No surfactant Strategy 2: Surfactant System (e.g., Tween 80, Cremophor) solubility_check->surfactant No lipid Strategy 3: Lipid-Based System (SEDDS for oral delivery) solubility_check->lipid No cyclodextrin Strategy 4: Cyclodextrin Complex (e.g., HP-β-CD) solubility_check->cyclodextrin No success Proceed to Dosing solubility_check->success Yes stock_prep->solubility_check

Caption: Decision workflow for formulating AP-14145 HCl.

Q: What is the best vehicle for intravenous (IV) vs. oral (PO) administration?

The optimal vehicle depends entirely on the route of administration and must keep the drug in solution in vivo.

For Intravenous (IV) or Intraperitoneal (IP) Injection: A common and effective approach for poorly soluble compounds is a co-solvent system. The goal is to keep the final concentration of the initial organic solvent (like DMSO) low to minimize toxicity.

  • Recommended Vehicle Example: A ternary system of DMSO, PEG400, and Saline (or PBS) .

    • Protocol:

      • Dissolve AP-14145 HCl in 100% DMSO to create a high-concentration stock (e.g., 40 mg/mL).

      • In a separate tube, mix PEG400 and your final aqueous carrier (e.g., saline). A common ratio is 40% PEG400, 60% saline.

      • Slowly add the DMSO stock to the PEG/saline mixture while vortexing continuously.

    • Typical Final Ratio: 5-10% DMSO, 30-40% PEG400, 50-65% Saline. Crucially, the final percentage of DMSO should be kept as low as possible (ideally ≤10%) to avoid hemolysis and animal discomfort.

  • Alternative Vehicle: An aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[9][10] A 20-40% (w/v) solution of HP-β-CD in sterile water or saline can be effective.

For Oral Gavage (PO): For oral delivery, enhancing absorption across the gut is as important as solubility. Lipid-based formulations are often superior for this purpose.[9][11]

  • Recommended Vehicle Example: A Self-Emulsifying Drug Delivery System (SEDDS) or a simple oil solution.

    • Protocol (Oil Solution):

      • First, determine the solubility of AP-14145 HCl in various GRAS (Generally Recognized As Safe) oils like sesame oil, corn oil, or medium-chain triglycerides (e.g., Maisine® CC).

      • Dissolve the compound directly in the selected oil. Gentle heating and sonication may be required.

    • Causality: Lipid-based systems can improve oral bioavailability by promoting lymphatic uptake, which can bypass first-pass metabolism in the liver.[9][10]

Vehicle ComponentRouteRationale
DMSO/PEG400/Saline IV, IPCo-solvent system maintains solubility upon injection into the bloodstream.
HP-β-Cyclodextrin IV, IPForms a water-soluble complex with the drug, avoiding organic solvents.
Corn Oil / Sesame Oil POSimple lipid vehicle for lipophilic compounds.
SEDDS POForms a microemulsion in the gut, enhancing dissolution and absorption.[10]
Administration Technique and Troubleshooting

Q: My animals show signs of distress (gasping, struggling) during or after oral gavage. What could be wrong?

Distress during gavage is a serious concern that can compromise animal welfare and introduce significant stress-related variability into your data.[12] The cause is almost always related to technique or equipment.

  • Incorrect Technique: The most common error is accidental entry into the trachea instead of the esophagus. This can lead to aspiration of the compound into the lungs, which can be fatal.

    • Solution: Ensure the animal is properly restrained with its head and neck extended to create a straight line to the stomach.[13][14] Pass the gavage needle gently along the animal's palate; the animal should swallow the tube as it enters the esophagus.[13] If you feel any resistance, stop immediately, withdraw, and try again. [13][14]

  • Improper Needle Size: A needle that is too large or has a blunt tip can cause physical trauma to the pharynx or esophagus.

    • Solution: Use the correct gavage needle size for your animal's weight. For mice (20-30g), a 20-gauge, 1.5-inch curved needle with a smooth, ball-shaped tip is appropriate.[13]

  • Excessive Volume: Dosing volumes should not exceed 10 mL/kg .[13] Larger volumes can cause reflux and aspiration.

  • Stress Reduction Tip: Pre-coating the gavage needle with a sucrose solution has been shown to reduce procedure-related stress in mice.[12][15]

G cluster_0 Preparation cluster_1 Procedure cluster_2 Post-Procedure prep1 Select Correct Needle Size (e.g., 20g for 25g mouse) prep2 Measure Needle Length (Mouth to last rib) prep1->prep2 prep3 Calculate Max Volume (Body Weight (kg) x 10 mL) prep2->prep3 proc1 Properly Restrain Animal (Extend head & neck) prep3->proc1 proc2 Gently Insert Needle (Allow animal to swallow) proc1->proc2 proc3 Administer Dose Slowly proc2->proc3 proc4 Withdraw Needle Gently proc3->proc4 post1 Monitor Animal (5-10 min) for distress/aspiration proc4->post1

Caption: Standardized workflow for oral gavage.

Q: I'm seeing high variability in drug exposure (e.g., Cmax, AUC) between animals. What are the likely causes?

High inter-animal variability can invalidate study results. The root cause is often inconsistency in formulation or administration.[8]

  • Formulation Instability:

    • Cause: Your drug may be precipitating out of the vehicle before or after administration. A formulation that looks clear on the bench may crash out of solution upon injection into the bloodstream (pH shift, temperature change).

    • Solution: Before starting your study, assess the stability of your final formulation. Let it sit at room temperature for the maximum anticipated duration of your dosing session. Check for any signs of precipitation. Consider using a formulation with greater solubilizing capacity (e.g., higher percentage of co-solvent or cyclodextrin).

  • Inconsistent Administration:

    • Cause (IP): Intraperitoneal injection is notoriously variable. It is easy to accidentally inject into the subcutaneous space, abdominal fat, the cecum, or the bladder, all of which will drastically alter absorption kinetics.[16][17]

    • Solution (IP): Refine your injection technique. Always inject into the lower right quadrant of the abdomen to avoid the cecum.[18][19] Tilt the animal's head downwards and insert the needle at a shallow angle (~30-45 degrees).[17][20] Always aspirate before injecting; if you draw back any fluid (urine, blood, intestinal contents), you must discard the syringe and re-attempt with fresh material.[18]

    • Cause (PO): Inconsistent gavage technique can lead to partial dosing or reflux, altering the total dose received by the animal.

    • Solution (PO): Ensure every dose is administered slowly and completely. Monitor the animal immediately after dosing to ensure it does not regurgitate the substance.[14]

By systematically addressing these common points of failure in formulation and delivery, you can significantly improve the quality, consistency, and reliability of your in vivo data when working with AP-14145 HCl.

References
  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408. Available at: [Link]

  • Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved February 27, 2026, from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved February 27, 2026, from [Link]

  • Virginia Tech. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Available at: [Link]

  • Queen's University. (2011, July 7). Intraperitoneal Injection in Rats. Available at: [Link]

  • Research support. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved February 27, 2026, from [Link]

  • Atcha, Z. M., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 49(3), 329–334. Available at: [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Available at: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Available at: [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat. Retrieved February 27, 2026, from [Link]

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408. Available at: [Link]

  • Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels. PubMed, 28925012. Available at: [Link]

  • Kirchhoff, J. E., et al. (2018). The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts. Frontiers in Pharmacology, 9, 109. Available at: [Link]

  • Williams, R. O., et al. (Eds.). (2012).
  • Unacademy. (n.d.). Learn About the Properties of Hydrochloric Acid. Retrieved February 27, 2026, from [Link]

  • Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 336-343. Available at: [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing AP-14145 HCl Degradation

Compound Profile & Stability Overview AP-14145 Hydrochloride is a potent, negative allosteric modulator of KCa2 (SK) channels.[1][2] As a hydrochloride salt, it exhibits specific physicochemical properties—primarily hygr...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Stability Overview

AP-14145 Hydrochloride is a potent, negative allosteric modulator of KCa2 (SK) channels.[1][2] As a hydrochloride salt, it exhibits specific physicochemical properties—primarily hygroscopicity and pH-dependent solubility—that dictate its stability.

Physicochemical Summary
PropertySpecificationCritical Note
CAS Number 2387505-59-9Verify batch-specific CoA for hydration state.[1]
Molecular Weight 398.81 g/mol Batch MW may vary due to water content (hydrates).[1]
Solubility (DMSO) ~100 mM (39 mg/mL)Stable. Recommended for stock solutions.[1]
Solubility (Water) Very Low / UnstableRisk. Prone to precipitation and hydrolysis.
Storage (Solid) -20°C (Desiccated)Stable for >2 years if kept dry and dark.
Storage (Solution) -80°C (Anhydrous)Stable for ~6 months. Avoid freeze-thaw.

Critical Degradation Pathways

To prevent degradation, you must understand why it occurs. AP-14145 HCl is susceptible to three primary failure modes:

  • Hygroscopic Hydrolysis (Chemical):

    • Mechanism: The HCl salt form attracts atmospheric moisture. Water molecules attack the acetamide linkage (amide hydrolysis) or facilitate ring oxidation, leading to ring-opening or cleavage.

    • Indicator: Clumping of powder; "vinegar-like" smell (rare, indicates advanced hydrolysis).

  • Photolytic Oxidation (Chemical):

    • Mechanism: The benzimidazole core and trifluoromethyl-phenyl moiety can generate free radicals upon UV exposure, leading to N-oxidation or polymerization.

    • Indicator: Solution turns yellow or brown.

  • Salt Disproportionation (Physical):

    • Mechanism: In high-humidity environments or basic aqueous buffers (pH > 7.4), the HCl counter-ion may dissociate, causing the molecule to revert to its free base form. The free base is insoluble in water, resulting in immediate precipitation.

    • Indicator: Visible white precipitate or "cloudiness" upon dilution.

Master Protocol: Preparation & Storage

Step 1: Anhydrous Stock Preparation
  • Solvent Choice: Use High-Grade Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO stabilizes the polar salt form while preventing hydrolysis.

    • Avoid: Ethanol (unless necessary for specific in vivo formulations) due to higher evaporation rates and potential for esterification if traces of acid are present.

  • Concentration: Prepare a 10 mM or 50 mM stock. Higher concentrations (up to 100 mM) are possible but increase the risk of "crashing out" upon freezing.

Step 2: The "Crash" Dilution Method

Never add the buffer to the DMSO stock. Always add the DMSO stock to the buffer.

  • Vortex the buffer (e.g., PBS, pH 7.2) to create a vortex cone.

  • Slowly pipette the AP-14145 DMSO stock directly into the center of the vortex.

  • Result: Rapid dispersion prevents local high concentrations that trigger precipitation.

Step 3: Storage Workflow (Visualized)

StorageWorkflow Start Solid AP-14145 HCl (Arrival) Desiccate Desiccate (RT, 2 hrs) Start->Desiccate Remove moisture Weigh Weigh rapidly (Minimize humidity) Desiccate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Avoid Water Aliquot Aliquot into Amber Vials Dissolve->Aliquot Prevent Freeze-Thaw Freeze Store at -80°C (Long Term) Aliquot->Freeze Usage Thaw ONCE for Experiment Freeze->Usage Do not refreeze

Figure 1: Optimal workflow for handling AP-14145 HCl to minimize hygroscopic degradation and freeze-thaw damage.

Troubleshooting & FAQs

Q1: My AP-14145 solution turned yellow after 2 weeks at 4°C. Is it still usable?

Status: Likely Degraded.

  • Cause: Yellowing in benzimidazole compounds typically indicates photo-oxidation .

  • Solution: Discard the solution. For future experiments, store working solutions in amber tubes or wrap clear tubes in aluminum foil. Never store working solutions (aqueous) for more than 24 hours.

Q2: I see a white precipitate immediately after diluting into PBS (pH 7.4). Why?

Status: Salt Disproportionation / Solubility Limit Exceeded.

  • Cause: AP-14145 is an HCl salt.[3][4][5] At physiological pH (7.4), the equilibrium shifts toward the free base, which is hydrophobic.

  • Troubleshooting:

    • Reduce Concentration: Ensure your final concentration is < 10 µM in aqueous buffer.

    • Check DMSO %: Maintain at least 0.1% DMSO in the final buffer to aid solubility.

    • Use a Carrier: For higher concentrations, use 20% Captisol® or Tween-80 to encapsulate the free base.

Q3: Can I use water to make the stock solution?

Answer: NO.

  • Reasoning: While HCl salts are theoretically water-soluble, AP-14145 has a large hydrophobic region (trifluoromethyl-phenyl). In water, it forms a metastable solution that will hydrolyze over time or precipitate unpredictably.

  • Correct Protocol: Dissolve in 100% DMSO, then dilute into water immediately before use.

Q4: How do I handle the "Batch Specific Molecular Weight"?

Answer:

  • Context: HCl salts can be hydrates (e.g., monohydrate, dihydrate). A generic MW of 398.81 might not match your specific vial.

  • Action: Check the label on the vial or the Certificate of Analysis (CoA).

  • Calculation:

    
    
    Failure to adjust for batch MW is a common cause of potency errors.
    

Decision Logic: Solvent Selection

Use this logic gate to determine the correct solvent system for your specific assay.

SolventLogic Start Select Application Stock Stock Solution Start->Stock DMSO 100% Anhydrous DMSO (Store -80°C) Stock->DMSO InVitro In Vitro (Cell/Patch) Buffer PBS/Media + <0.1% DMSO (Use Immediately) InVitro->Buffer InVivo In Vivo (Animal) Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + Saline InVivo->Formulation DMSO->InVitro Dilute DMSO->InVivo Formulate

Figure 2: Solvent selection decision tree based on experimental application.

References

  • Diness, J. G., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396–4408. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

AP-14145 HCl specificity compared to other modulators

Comprehensive Comparison Guide: AP-14145 HCl vs. Alternative KCa2 (SK) Channel Modulators Executive Summary Small-conductance Ca²⁺-activated potassium (KCa2, or SK) channels are critical regulators of cardiac excitabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: AP-14145 HCl vs. Alternative KCa2 (SK) Channel Modulators

Executive Summary

Small-conductance Ca²⁺-activated potassium (KCa2, or SK) channels are critical regulators of cardiac excitability, particularly in the atria. For decades, researchers have relied on legacy blockers like Apamin, UCL1684, and NS8593 to study SK channel physiology and their role in atrial fibrillation (AF). However, recent structural and pharmacological profiling reveals that many of these legacy compounds exhibit confounding off-target effects—most notably, atrial-selective sodium channel (NaV1.5) inhibition.

Mechanistic Divergence: Allosteric Modulation vs. Pore Occlusion

The structural mechanism of action dictates a modulator's specificity and physiological outcome. Cryo-electron microscopy (cryo-EM) has recently elucidated exactly how these compounds interact with the KCa2 architecture[3][4].

  • AP-14145 HCl (Negative Allosteric Modulator): Unlike direct pore blockers, AP-14145 HCl binds deep within the central cavity below the selectivity filter[3]. It induces the closure of the inner gate by altering the channel's sensitivity to intracellular calcium. Specifically, it triples the EC₅₀ of Ca²⁺ required to activate KCa2.3 channels[1][5]. This allosteric mechanism preserves the physiological gating dynamics of the channel while dampening its overall conductance.

  • UCL1684 (Outer Pore Occluder): Designed as a non-peptidic mimetic of the bee venom apamin, UCL1684 sits atop the extracellular canopy of the channel, physically occluding the opening in the aromatic box[3][4].

  • NS8593 (Inner Pore Vestibule Blocker): Binds to the inner pore vestibule and exhibits highly Ca²⁺-dependent inhibition. As intracellular Ca²⁺ rises, the inhibitory potency of NS8593 significantly decreases, which can complicate dose-response interpretations in dynamic cellular environments[6].

MOA SK KCa2 (SK) Channel Target Outcome1 Pure SK Inner Gate Closure (No NaV1.5 Off-Target) SK->Outcome1 AP-14145 Outcome2 SK Channel Block + Off-Target NaV1.5 Inhibition SK->Outcome2 NS8593 / UCL1684 AP AP-14145 HCl (Negative Allosteric Modulator) AP_Mech Binds central cavity Triples Ca2+ EC50 AP->AP_Mech NS NS8593 (Inner Pore Vestibule Blocker) NS_Mech Deep pore gating Highly Ca2+-dependent NS->NS_Mech UCL UCL1684 (Outer Pore Occluder) UCL_Mech Sits atop canopy Apamin mimetic UCL->UCL_Mech AP_Mech->SK NS_Mech->SK UCL_Mech->SK

Caption: Binding mechanisms and downstream off-target profiles of KCa2 channel modulators.

Comparative Specificity Matrix

When designing an experiment to test the anti-arrhythmic potential of SK channel inhibition, the choice of compound is critical. Both NS8593 and UCL1684 have been shown to prevent AF, but recent patch-clamp data reveals this is heavily confounded by their atrial-selective inhibition of sodium channel (NaV1.5) activity [2][7]. Because NaV1.5 blockade independently prolongs refractoriness, researchers using UCL1684 or NS8593 cannot definitively attribute their phenotypic results solely to SK channel modulation.

AP-14145 HCl circumvents this. It shows no significant effect on NaV1.5 up to 15 µM, making it a much cleaner tool for SK-specific cardiovascular research[5].

Table 1: Pharmacological Profile Comparison

ModulatorPrimary TargetIC₅₀ / K_dBinding SiteCritical Off-Target EffectsCa²⁺ Dependence
AP-14145 HCl KCa2.2 / KCa2.3~1.1 µMCentral cavity (below filter)Weak hERG (71.8 µM). No NaV1.5 effect. Shifts Ca²⁺ EC₅₀ ~3-fold
NS8593 KCa2.1 - 2.30.42 - 0.73 µMInner pore vestibuleNaV1.5 (Atrial-selective INa block) High (Potency drops as Ca²⁺ rises)
UCL1684 KCa2.1 - 2.30.3 - 3 nMOuter pore (canopy)NaV1.5 block , Muscarinic AChRs (M1-M5)Independent (Pore blocker)
Apamin KCa2.2 / KCa2.370 pM - 6 nMOuter poreHighly selectiveIndependent

(Data synthesized from[2][5][6][8])

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating AP-14145 HCl must include internal controls to validate that the observed effects are mechanism-specific and not artifacts of cellular rundown.

Protocol 1: Whole-Cell Patch Clamp for KCa2.3 Ca²⁺-Sensitivity Shift

Objective: Validate the allosteric mechanism of AP-14145 HCl by quantifying the rightward shift in Ca²⁺ EC₅₀.

  • Cell Preparation: Culture HEK293 cells stably expressing human KCa2.3.

  • Intracellular Dialysis (The Causality Anchor): Prepare a series of intracellular pipet solutions buffered with varying free [Ca²⁺] (e.g., 0.1 µM to 10 µM) using an EGTA/CaCl₂ buffering system. Why? SK channels are voltage-independent; their open probability is strictly governed by intracellular calcium. Dialyzing specific Ca²⁺ concentrations allows you to build a baseline activation curve.

  • Baseline Recording: Apply voltage ramps from -100 mV to +100 mV (holding at -80 mV). Why? Ramps allow simultaneous assessment of inward and outward currents, verifying the characteristic inward rectification of SK channels.

  • Modulator Application: Perfuse 1.1 µM AP-14145 HCl (the established IC₅₀). Record the current amplitude at +40 mV.

  • Self-Validation (Washout): Perfuse standard extracellular solution for 5 minutes. Why? If the current does not recover, the initial drop was likely due to seal degradation (run-down) rather than drug binding. True AP-14145 HCl modulation is fully reversible.

  • Data Analysis: Plot normalized current vs. intracellular [Ca²⁺]. You should observe the Ca²⁺ EC₅₀ shift from approximately 0.36 µM to 1.2 µM[5].

Protocol 2: Ex Vivo Atrial Effective Refractory Period (AERP) Measurement

Objective: Demonstrate atrial-selective prolongation without NaV1.5 confounding.

  • Tissue Prep: Mount an isolated guinea pig or rat heart on a Langendorff perfusion system.

  • Pacing: Introduce programmed electrical stimulation (PES) via epicardial electrodes on the right atrium and left ventricle.

  • Intervention: Perfuse AP-14145 HCl (10 µM).

  • Validation: Measure both AERP and Ventricular Effective Refractory Period (VERP).

    • Expected Result: AP-14145 HCl will prolong AERP without altering VERP[1].

    • Comparative Note: If UCL1684 were used here, AERP would also prolong, but a concurrent reduction in

      
       (maximum rate of depolarization) would be observed due to its off-target NaV1.5 block[2]. AP-14145 HCl preserves 
      
      
      
      , isolating the SK-dependent repolarization delay.

Workflow Prep 1. Cell/Tissue Prep (HEK293 KCa2.3 or Atrial Tissue) Base 2. Baseline Recording (Establish Ca2+ EC50 or AERP) Prep->Base Drug 3. Modulator Perfusion (AP-14145 HCl at 1-10 µM) Base->Drug Val 4. Validation (Shift in EC50 / AERP Prolongation) Drug->Val Wash 5. Washout (Confirm Reversibility & Vmax) Val->Wash

Caption: Step-by-step electrophysiological validation workflow for AP-14145 HCl.

Conclusion

For drug development professionals investigating the therapeutic window of SK channel inhibition in atrial fibrillation, compound selectivity is paramount. While UCL1684 and NS8593 are potent, their off-target inhibition of cardiac sodium channels (NaV1.5) severely confounds electrophysiological data. AP-14145 HCl provides a clean, allosteric mechanism of action that strictly modulates calcium sensitivity, offering a highly reliable, self-validating tool for mapping KCa2 channel biology.

References

  • OSTI.gov - Cryo-EM structures of the small-conductance Ca2+-activated KCa2.2 channel. Available at:[Link]

  • PMC / NIH - The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity. Available at:[Link]

  • ResearchGate - UCL 1684 is an antagonists for muscarinic acetylcholine receptors. Available at:[Link]

Sources

Comparative

Assessing the Reproducibility of AP-14145 HCl Experiments

Content Type: Publish Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists Focus: KCa2.x (SK) Channel Modulation & Experimental Optimization Executive Summary: The Reproducibility C...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Discovery Scientists Focus: KCa2.x (SK) Channel Modulation & Experimental Optimization

Executive Summary: The Reproducibility Crisis in KCa2 Modulation

AP-14145 HCl (Hydrochloride) has emerged as a critical tool for studying atrial fibrillation due to its selectivity for small-conductance calcium-activated potassium channels (KCa2.2 and KCa2.3) over ventricular channels like hERG (Kv11.1). Unlike pore blockers (e.g., apamin), AP-14145 acts as a Negative Allosteric Modulator (NAM) .

The Core Reproducibility Challenge: Reproducibility failures with AP-14145 HCl rarely stem from the compound itself but rather from experimental design flaws regarding intracellular Calcium ([Ca²⁺]i) . Because AP-14145 functions by shifting the calcium sensitivity of the channel rather than physically plugging the pore, experiments performed at saturating [Ca²⁺]i will falsely indicate that the drug is ineffective.

This guide provides the technical framework to validate AP-14145 HCl performance, contrasting it with standard alternatives and detailing the specific protocols required to capture its allosteric mechanism.

Mechanistic Grounding: Allosteric Modulation vs. Pore Block

To reproduce published data, one must understand that AP-14145 does not compete directly with potassium ions. It binds to an intracellular site (involving residues S508 and A533 on KCa2.3), inducing a conformational change that reduces the channel's apparent affinity for Calcium.

Visualization: Mechanism of Action (NAM vs. Blocker)

G cluster_0 Reproducibility Key Ca Intracellular Ca2+ Channel_Closed KCa2 Channel (Closed State) Ca->Channel_Closed Binds Calmodulin Channel_Open KCa2 Channel (Open State) Channel_Closed->Channel_Open Conformational Change Apamin Apamin (Pore Blocker) Apamin->Channel_Open Physically plugs pore (Independent of Ca2+) AP14145 AP-14145 HCl (NAM) AP14145->Channel_Closed Stabilizes Closed State (Increases Ca2+ EC50) Note If [Ca2+] is too high, AP-14145 effect is masked.

Figure 1: Mechanistic distinction between Apamin (pore blocker) and AP-14145 (NAM). AP-14145 effectiveness is dependent on the calcium concentration being within the dynamic range of the channel.

Comparative Analysis: AP-14145 HCl vs. Alternatives

Selecting the right tool is the first step in reproducibility. While Apamin is the historical gold standard, its lack of subtype selectivity and irreversible binding make it poor for translational models.

FeatureAP-14145 HCl Apamin Ondansetron UCL-1684
Primary Mechanism Negative Allosteric Modulator (NAM)Pore BlockerMulti-channel BlockerPore Blocker
Target Selectivity High: KCa2.2 = KCa2.3 >> KCa2.1Low: KCa2.1, 2.2, 2.3Poor: Blocks IKr (hERG) & KCa2.xModerate: KCa2.x selective
IC50 (KCa2.3) ~1.1 µM~0.3 - 1.0 nM~1 - 10 µM~3 nM
Reversibility High (Washout < 5 min)Low (Slow washout)HighModerate
Ca²⁺ Dependency Critical: Efficacy drops at high [Ca²⁺]NoneNoneNone
Translational Value High (Atrial selective, low CNS pen.)Low (Neurotoxic)Low (Ventricular side effects)Low

Key Insight: If your experiment requires checking "maximum possible inhibition" regardless of physiological conditions, use Apamin . If you are assessing "physiological modulation" or atrial-selective pharmacology, AP-14145 is the mandatory choice.

Critical Reproducibility Factors (The "How")

A. Chemical Handling & Solubility

The "HCl" salt form improves stability but requires strict handling to prevent hydrolysis or precipitation in stock solutions.

  • Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3]

  • Solubility Limit: ~100 mM in pure DMSO.

  • Hygroscopicity Warning: DMSO is hygroscopic.[2] Absorbed water causes AP-14145 to precipitate over time.

    • Protocol: Use single-use aliquots stored at -20°C. Do not freeze-thaw stocks more than twice.

  • Aqueous Dilution: When diluting into the bath solution, ensure the final DMSO concentration is < 0.1% .

    • Validation: Run a "Vehicle Control" (0.1% DMSO only) to ensure the solvent isn't affecting the channel current.

B. The Calcium Clamp (The #1 Failure Mode)

This is where most researchers fail. AP-14145 increases the EC50 of Calcium for KCa2.3 from ~0.36 µM to ~1.2 µM .[4][5][6]

  • Scenario A (Failure): You use an internal solution with 10 µM free Ca²⁺ .

    • Result: The channel is maximally activated. Even with AP-14145 shifting the curve, the Ca²⁺ is so high that the channel remains open. You conclude "The drug doesn't work."

  • Scenario B (Success): You use an internal solution with 0.4 - 0.5 µM free Ca²⁺ .

    • Result: The channel is roughly 50-60% activated. Application of AP-14145 shifts the sensitivity, and the current drops significantly.

Self-Validating Step: Calculate free Ca²⁺ using a chelator calculator (e.g., MaxChelator) accounting for pH, temperature, and EGTA purity.

Step-by-Step Experimental Protocol

Workflow: Electrophysiological Assessment (Whole-Cell Patch Clamp)

Workflow Prep 1. Stock Preparation 10mM in Anhydrous DMSO Aliquot & Freeze (-20°C) Calc 2. Internal Solution Setup Calculate Free [Ca2+] = 400-500 nM (Use EGTA buffering) Prep->Calc Fresh Aliquot Cell 3. Seal & Break-in HEK293 (hKCa2.3) or Cardiomyocytes Wait 5 min for dialysis Calc->Cell Baseline 4. Record Baseline Current Voltage Ramp (-80 to +80 mV) Confirm Rectification Cell->Baseline App_Drug 5. Apply AP-14145 HCl (1-10 µM) Perfuse for 2-3 mins Baseline->App_Drug Wash 6. Washout Perfuse drug-free buffer Confirm current recovery App_Drug->Wash Wash->Baseline If irreversible, suspect contamination

Figure 2: Optimized workflow for AP-14145 assessment. Step 2 (Calcium Calculation) is the critical control point for reproducibility.

Detailed Methodology
  • Stock Solution: Dissolve AP-14145 HCl to 10 mM in anhydrous DMSO. Vortex for 1 minute.

  • Internal Solution (Pipette):

    • 140 mM KCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA.

    • Add CaCl2 calculated to yield 400 nM free Ca²⁺ (typically ~3-4 mM CaCl2 depending on exact EGTA purity and pH).

    • Adjust pH to 7.2 with KOH.

  • External Solution (Bath):

    • 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

    • pH 7.4 with NaOH.

  • Application:

    • Establish whole-cell configuration.

    • Apply voltage ramps (-80 mV to +80 mV, 200 ms duration) every 2 seconds.

    • Wait for baseline stability (<5% run-down over 2 minutes).

    • Perfuse AP-14145 (1 µM for IC50, 10 µM for max block).

    • Success Metric: Current at 0 mV should decrease by ~50% (at 1 µM) or >90% (at 10 µM) only if free Ca²⁺ is correctly buffered.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
No inhibition observed [Ca²⁺]i is too high (>1 µM).Recalculate free Ca²⁺; reduce added CaCl2 in pipette solution.
Precipitate in bath DMSO > 0.1% or stock absorbed water.Use fresh DMSO stock; ensure rapid mixing during dilution.
Current run-down (baseline drops) Loss of intracellular factors or leak.Add Mg-ATP (2-4 mM) to pipette; check seal resistance (>1 GΩ).
Incomplete Washout Drug absorption into tubing.Use Teflon/PTFE tubing; replace perfusion lines if using high conc. (>30 µM).

References

  • Diness, J. G., et al. (2017).[7] "A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels."[4][5] British Journal of Pharmacology. Link

  • Simó-Vicens, R., et al. (2017).[7] "The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts."[7][8] Frontiers in Pharmacology. Link

  • MedChemExpress. "AP14145 hydrochloride Product Information & Solubility Data." MCE Product Database. Link

  • Tocris Bioscience. "AP 14145 hydrochloride: Biological Activity and Handling." Tocris Technical Data. Link

  • Malaver-Ortega, L.F., et al. (2016). "Gating kinetics and pharmacological properties of small-conductance Ca2+-activated potassium channels." Journal of General Physiology. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Guide: AP-14145 HCl

Compound Profile & Hazard Identification AP-14145 HCl is a potent, negative allosteric modulator (NAM) of small conductance Ca²⁺-activated potassium channels (KCa2/SK channels), specifically targeting KCa2.2 and KCa2.3 s...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Hazard Identification

AP-14145 HCl is a potent, negative allosteric modulator (NAM) of small conductance Ca²⁺-activated potassium channels (KCa2/SK channels), specifically targeting KCa2.2 and KCa2.3 subtypes.[1] While it is a valuable tool for atrial fibrillation research, its mechanism of action presents specific biological hazards.

Critical Safety Premise: As an ion channel modulator affecting cardiac repolarization, AP-14145 HCl must be treated as a cardiotoxin . Accidental exposure (inhalation or dermal absorption) can theoretically induce arrhythmias or alter cardiac refractoriness.

Physical & Chemical Properties
PropertyDataOperational Implication
CAS Number 2387505-59-9Unique identifier for waste labeling.
Molecular Weight 398.81 g/mol Moderate size; dust generation is a risk during weighing.
Physical State White to off-white solidHigh Inhalation Risk. Use static control measures.
Solubility DMSO (100 mM), EthanolHigh Dermal Risk. DMSO permeates skin rapidly, carrying the compound into the bloodstream.
Mechanism KCa2.2/2.3 Inhibitor (IC₅₀ ~1.1 µM)Target Organ: Heart (Atrial tissue).[2][3]

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. The following matrix defines the minimum PPE requirements based on the physical state of the compound.

PPE Decision Logic

The choice of PPE depends on the potential for aerosolization (solids) versus permeation (liquids).

PPE_Matrix Start Handling AP-14145 HCl State Determine Physical State Start->State Solid SOLID (Powder) State->Solid Liquid SOLUTION (DMSO/Ethanol) State->Liquid Resp_Solid Respiratory: N95 or P100 Mask (If outside Fume Hood) Solid->Resp_Solid Hand_Solid Gloves: Double Nitrile (Outer: 5 mil / Inner: 3 mil) Solid->Hand_Solid Eye_Solid Eyes: Chemical Splash Goggles Solid->Eye_Solid Resp_Liquid Respiratory: Fume Hood Mandatory (Vapor extraction) Liquid->Resp_Liquid Hand_Liquid Gloves: Laminate or High-Breakthrough Nitrile (DMSO Resistance Critical) Liquid->Hand_Liquid Eye_Liquid Eyes: Face Shield + Safety Glasses Liquid->Eye_Liquid

Figure 1: PPE Selection Logic based on physical state. Note the specific requirement for DMSO-resistant gloves when in solution.

Detailed Specifications
1. Hand Protection (Critical)
  • Solid Handling: Double-gloving with standard nitrile (ASTM D6319) is sufficient.

    • Protocol: Inspect inner glove for tears after removing outer glove.

  • Solution Handling (DMSO): Standard nitrile degrades rapidly in DMSO.

    • Requirement: Use Accelerator-free nitrile (minimum 0.12mm thickness) or Silver Shield/4H laminate gloves if handling stock solutions (>10 mM).

    • Why: DMSO acts as a carrier solvent, increasing the skin permeability of AP-14145 by orders of magnitude.

2. Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control: If weighing outside a hood (not recommended) or during spill cleanup, use a P100 particulate respirator (e.g., 3M 8293). Surgical masks offer zero protection against pharmacological dusts.

3. Eye/Face Protection[4][5][6]
  • Safety glasses with side shields are the baseline.

  • Chemical Splash Goggles are required when dissolving the powder, as the "HCl" salt form can be an ocular irritant upon contact with mucosal moisture.

Engineering Controls & Operational Protocol

Protocol: Safe Solubilization (Stock Preparation)

This is the highest-risk activity due to the transition from dust (inhalation risk) to concentrated solution (absorption risk).

  • Preparation:

    • Calculate required solvent volume before opening the vial.

    • Note: AP-14145 HCl is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which causes hydrolysis or weighing errors.

  • Static Control:

    • Use an anti-static gun or ionizer bar near the balance. Charged powder particles can "jump" from the spatula, contaminating the workspace.

  • Solvent Addition:

    • Add DMSO dropwise down the side of the vial.

    • Do not vortex with the cap open. Cap tightly and use a vortex mixer inside the hood.

  • Decontamination:

    • Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., Kimwipe + 70% Ethanol) before removing it from the hood.

Experimental Workflow Visualization

Handling_Workflow cluster_0 Engineering Controls (Fume Hood) Weigh 1. Weighing (Anti-static precautions) Solubilize 2. Solubilization (Add DMSO, Vortex Closed) Weigh->Solubilize Decon 3. Decontamination (Wipe vial exterior) Solubilize->Decon Storage 4. Storage (-20°C, Desiccated) Decon->Storage Waste 5. Waste Disposal (Solid vs Liquid Stream) Decon->Waste Consumables

Figure 2: Operational workflow ensuring containment within the fume hood until the vial is decontaminated.

Waste Management & Disposal

Disposal must comply with local EHS regulations (e.g., RCRA in the US).

Waste StreamClassificationDisposal Method
Stock Solutions Hazardous OrganicCollect in "Halogenated Organic Solvent" waste containers (due to HCl/fluorine content).
Dry Solids Hazardous SolidDouble-bag in clear polyethylene bags; label as "Toxic Solid."
Contaminated PPE Trace ContaminatedDispose of outer gloves and wipes in designated hazardous solid waste bins.
Glassware Sharps/GlassTriple rinse with DMSO or Ethanol inside the hood before discarding in glass waste. Collect rinsate as liquid waste.

Emergency Response Procedures

Exposure Scenarios[4][5][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel that the patient was exposed to a potassium channel blocker.

  • Skin Contact (DMSO Solution):

    • Do not scrub. Scrubbing increases circulation and absorption.

    • Rinse gently with copious water for 15 minutes.

    • Remove contaminated clothing carefully to avoid contact with the face.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[6] The HCl salt will cause immediate stinging; continue flushing even if pain subsides.

Spills
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double nitrile gloves, N95/P100 respirator, goggles.

  • Containment:

    • Powder: Cover with a damp paper towel (water or ethanol) to prevent dust dispersal. Wipe up.

    • Liquid: Absorb with vermiculite or spill pads.[6]

  • Clean: Wash the area with 10% bleach solution followed by water.

References

  • Simó-Vicens, R. et al. (2017).[7] "A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels."[2][3] British Journal of Pharmacology, 174(23), 4396–4414.

  • Diness, J. G. et al. (2017).[7] "The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts."[7] Frontiers in Pharmacology, 10, 666.

  • Tocris Bioscience. (n.d.). "AP 14145 hydrochloride Product Information." Tocris.com.

  • Occupational Safety and Health Administration (OSHA). (2016). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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